2-Bromo-5-iodo-1,3-dimethylbenzene
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-iodo-1,3-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrI/c1-5-3-7(10)4-6(2)8(5)9/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFHHDLIXCIGLBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40609596 | |
| Record name | 2-Bromo-5-iodo-1,3-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40609596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
689260-53-5 | |
| Record name | 2-Bromo-5-iodo-1,3-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40609596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 2-Bromo-5-iodo-1,3-dimethylbenzene for Advanced Research
CAS Number: 689260-53-5
This document provides an in-depth technical overview of 2-bromo-5-iodo-1,3-dimethylbenzene, a key intermediate for researchers, scientists, and professionals in drug development and material science. It covers the compound's physicochemical properties, synthesis, reactivity, and applications, with a focus on its utility in sophisticated organic synthesis.
Compound Properties and Specifications
This compound is a dihalogenated aromatic compound whose structure is foundational for the selective introduction of functional groups in multi-step synthetic processes. Its physical and chemical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 689260-53-5 | |
| Molecular Formula | C₈H₈BrI | [1] |
| Molecular Weight | 310.94 g/mol | [1] |
| IUPAC Name | This compound | |
| Synonyms | 2-bromo-5-iodo-m-xylene, 2,6-dimethyl-4-iodobromobenzene | |
| Appearance | Solid or liquid | |
| Purity | Typically ≥97% | |
| Storage | 2-8°C, sealed in dry, dark place |
Crystallographic Data
The crystal structure of this compound has been determined, providing precise insights into its molecular geometry. In its crystalline form, the non-hydrogen atoms are coplanar.[1]
| Parameter | Value | Reference |
| Crystal System | Orthorhombic | [1] |
| Space Group | Pnma | |
| Unit Cell Dimensions | a = 16.686(3) Å, b = 7.0640(14) Å, c = 8.2130(16) Å | [1] |
| Volume (V) | 968.1(3) ų | [1] |
| Molecules per unit cell (Z) | 4 | [1] |
Synthesis and Purification
The compound is typically synthesized via a Sandmeyer-type reaction starting from 4-iodo-2,6-dimethylaniline.[1] The general workflow for this synthesis is outlined below.
Detailed Experimental Protocol: Synthesis
The following protocol is adapted from published literature for the preparation of the title compound.[1]
-
Diazotization: In a flask suitable for reactions in an ice bath, stir a mixture of 4-iodo-2,6-dimethylaniline (5.0 g, 20 mmol), concentrated sulfuric acid (2.23 mL, 40 mmol), and water (100 mL).
-
Cool the mixture in an ice bath until the internal temperature is below 278 K (5 °C).
-
Slowly add a solution of sodium nitrite (1.44 g, 21 mmol) in water (100 mL) dropwise to the cooled mixture, maintaining the temperature below 278 K.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr) (2.86 g, 20 mmol) and hydrobromic acid (2.71 mL, 20 mmol).
-
Add the cold diazonium salt mixture to the CuBr/HBr solution with continuous stirring.
-
Work-up and Purification: A solid residue will form. Isolate this solid and extract it with boiling hexane (e.g., 40 mL).
-
Distill off the hexane from the extract to yield the final product, this compound. For higher purity, low-temperature crystallization or column chromatography may be employed.[1]
Chemical Reactivity and Applications in Drug Development
The synthetic utility of this compound stems from the differential reactivity of its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The C-I bond is significantly more reactive in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization. This makes the compound a valuable building block for creating complex, unsymmetrical molecules, which is a common strategy in the design of novel drug candidates.
Selective Cross-Coupling Reactions
The primary application of this intermediate is in metal-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions. By carefully controlling reaction conditions, chemists can selectively react at the iodine position while leaving the bromine atom available for subsequent transformations.
Experimental Protocol: Representative Sonogashira Coupling
This protocol provides a general method for the selective Sonogashira coupling at the iodine position, which is the more reactive site.
-
Reaction Setup: To a dry flask, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 equiv.), copper(I) iodide (CuI, 0.04 equiv.), and a base (e.g., triethylamine or diisopropylamine).
-
Establish an inert atmosphere by purging the flask with argon or nitrogen.
-
Add an anhydrous solvent, such as THF or DMF.
-
Addition of Alkyne: Add the terminal alkyne (1.1 equiv.) dropwise to the stirred mixture.
-
Reaction: Stir the reaction at room temperature. The high reactivity of the C-I bond often allows the reaction to proceed under mild conditions. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove solid residues.
-
Wash the organic phase with aqueous ammonium chloride (NH₄Cl) and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography to isolate the mono-alkynylated product.
Safety and Handling
This compound should be handled by technically qualified personnel in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Conclusion
This compound is a highly versatile and valuable intermediate in modern organic synthesis. Its defining feature—the differential reactivity of its two halogen substituents—provides a strategic advantage for the controlled, stepwise construction of complex molecular architectures. This capability is particularly crucial in the fields of pharmaceutical research and material science, where precise molecular design is paramount for achieving desired biological activities or material properties. The experimental protocols and data presented in this guide offer a solid foundation for the effective utilization of this important synthetic building block.
References
An In-depth Technical Guide to 2-Bromo-5-iodo-1,3-dimethylbenzene
This technical guide provides a comprehensive overview of the physical properties, synthesis, and structural characteristics of 2-Bromo-5-iodo-1,3-dimethylbenzene, a halogenated aromatic compound with significant applications in organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and material science.
Core Physical Properties
Quantitative data for the physical properties of this compound (CAS No: 689260-53-5) is not extensively documented in publicly available literature. However, some properties have been reported and are summarized below. For comparative purposes, data for the isomeric compound 5-Bromo-2-iodo-1,3-dimethylbenzene (CAS No: 206559-43-5) is also presented.
Table 1: Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C8H8BrI | |
| Molecular Weight | 310.96 g/mol | [1][2] |
| Physical Form | Solid or liquid | |
| Boiling Point | 282 °C | [3] |
| Density | 1.940 g/cm³ | [3] |
| Flash Point | 125 °C | [3] |
| Purity | Typically 97% | [4] |
| Storage Conditions | 2-8°C, keep in dark place, sealed in dry | [3] |
Table 2: Physical Properties of Isomer 5-Bromo-2-iodo-1,3-dimethylbenzene
| Property | Value | Source |
| Melting Point | 42 °C | [5] |
| Boiling Point | 282 °C | [5] |
| Density | 1.9±0.1 g/cm³ | [5] |
| Flash Point | 125 °C | [5] |
| Refractive Index | 1.623 | [5] |
| Vapor Pressure | 0.00573 mmHg at 25°C | [5] |
Synthesis and Characterization
The unique arrangement of bromo and iodo substituents on the dimethylbenzene ring makes this compound a valuable intermediate in synthetic organic chemistry, particularly in cross-coupling reactions where the differential reactivity of the halogens can be exploited.
Experimental Protocol: Synthesis of this compound
A detailed experimental protocol for the preparation of this compound has been reported by Liu et al. (2007).[6][7] The synthesis involves a Sandmeyer-type reaction starting from 4-iodo-2,6-dimethylaniline.
Materials:
-
4-iodo-2,6-dimethylaniline (5.0 g, 20 mmol)
-
Concentrated sulfuric acid (40 mmol, 2.23 ml)
-
Sodium nitrite (1.44 g, 21 mmol)
-
Cupric bromide (CuBr) (2.86 g, 20 mmol)
-
Hydrobromic acid (20 mmol, 2.71 ml)
-
Water
-
Hexane
-
Ethanol
Procedure:
-
A solution of 4-iodo-2,6-dimethylaniline, concentrated sulfuric acid, and water is prepared and stirred in an ice bath to maintain a temperature below 278 K.
-
A solution of sodium nitrite in water is added dropwise to the cooled mixture.
-
The resulting mixture is then added to a solution of cupric bromide and hydrobromic acid with continuous stirring.
-
The solid residue from the reaction is extracted with boiling hexane.
-
Hexane is distilled off to yield the crude product.
-
Crystals suitable for X-ray analysis can be obtained by slow evaporation of an ethanol solution of the product at room temperature over approximately 20 days.[6]
Structural Information
The molecular structure of this compound has been determined by single-crystal X-ray diffraction.[6][7] The non-hydrogen atoms of the molecule are coplanar. The crystal structure reveals the presence of weak intramolecular C—H···Br hydrogen bonds, which result in the formation of two non-planar five-membered rings.[6] The crystal system is orthorhombic, with the space group P n m a.[7]
Safety Information
This compound is associated with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2][4] Appropriate personal protective equipment should be used when handling this compound.
References
- 1. 689260-53-5 this compound AKSci Z0782 [aksci.com]
- 2. 5-Bromo-2-iodo-1,3-dimethylbenzene | C8H8BrI | CID 2735573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 689260-53-5 [amp.chemicalbook.com]
- 4. aobchem.com [aobchem.com]
- 5. echemi.com [echemi.com]
- 6. 2-Bromo-5-iodo-1,3-dimethylbenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.iucr.org [journals.iucr.org]
Synthesis of 2-Bromo-5-iodo-1,3-dimethylbenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of 2-bromo-5-iodo-1,3-dimethylbenzene, a valuable halogenated aromatic intermediate in organic synthesis. The document details a validated experimental protocol and explores a potential alternative synthetic pathway. All quantitative data is summarized for clarity, and key processes are visualized using workflow diagrams. This guide is intended for use by qualified researchers and scientists in a controlled laboratory setting.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 689260-53-5 | |
| Molecular Formula | C₈H₈BrI | |
| Molecular Weight | 310.96 g/mol | [1] |
| Physical Form | Solid or liquid | |
| Storage Temperature | 2-8°C, sealed in dry, dark place | |
| Purity | 97% |
Synthetic Protocols
Two primary synthetic routes for the preparation of this compound are outlined below. The first is a well-documented procedure involving a Sandmeyer-type reaction, while the second is a proposed alternative route based on electrophilic aromatic substitution.
Method 1: Sandmeyer-Type Reaction from 4-iodo-2,6-dimethylaniline
This established method utilizes the readily available starting material, 4-iodo-2,6-dimethylaniline, and proceeds via a diazotization reaction followed by a copper-catalyzed bromination.[2]
Caption: Reaction scheme for the synthesis of this compound.
The following table summarizes the molar equivalents and quantities of reactants used in this protocol.[2]
| Reactant | Molecular Formula | Molar Mass ( g/mol ) | Moles (mmol) | Quantity |
| 4-iodo-2,6-dimethylaniline | C₈H₁₀IN | 247.08 | 20 | 5.0 g |
| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 40 | 2.23 mL |
| Sodium Nitrite | NaNO₂ | 69.00 | 21 | 1.44 g |
| Copper(I) Bromide | CuBr | 143.45 | 20 | 2.86 g |
| Hydrobromic Acid | HBr | 80.91 | 20 | 2.71 mL |
-
In a flask equipped with a magnetic stirrer and placed in an ice bath, combine 4-iodo-2,6-dimethylaniline (5.0 g, 20 mmol), concentrated sulfuric acid (2.23 mL, 40 mmol), and water (100 mL).[2]
-
Stir the mixture until the temperature is below 278 K (5°C).[2]
-
Slowly add a solution of sodium nitrite (1.44 g, 21 mmol) in water (100 mL) dropwise to the reaction mixture, maintaining the temperature below 278 K.[2]
-
In a separate flask, prepare a solution of copper(I) bromide (2.86 g, 20 mmol) and hydrobromic acid (2.71 mL, 20 mmol).[2]
-
Add the freshly prepared diazonium salt solution to the copper(I) bromide solution with continuous stirring.[2]
-
Upon completion of the reaction, a solid residue will form. Extract the solid residue with boiling hexane (40 mL).[2]
-
Distill off the hexane to yield the crude product.[2]
-
Further purification can be achieved by recrystallization or column chromatography.
References
Synthesis of 2-Bromo-5-iodo-1,3-dimethylbenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the synthesis of 2-Bromo-5-iodo-1,3-dimethylbenzene, a crucial intermediate in the development of complex organic molecules for pharmaceuticals and material science. The unique substitution pattern of this halogenated aromatic compound offers versatile reactivity for various cross-coupling reactions.
Core Synthesis Pathway
The primary and well-documented synthetic route to this compound commences from the starting material 4-iodo-2,6-dimethylaniline . This process involves a Sandmeyer-type reaction, a fundamental transformation in organic chemistry for the conversion of an amino group on an aromatic ring into a variety of functional groups.
Quantitative Data Summary
The following table outlines the key quantitative parameters for the synthesis of this compound from 4-iodo-2,6-dimethylaniline.
| Parameter | Value | Unit |
| Starting Material | ||
| 4-iodo-2,6-dimethylaniline | 5.0 | g |
| 20 | mmol | |
| Reagents | ||
| Concentrated Sulfuric Acid | 2.23 | mL |
| 40 | mmol | |
| Sodium Nitrite | 1.44 | g |
| 21 | mmol | |
| Copper(I) Bromide (CuBr) | 2.86 | g |
| 20 | mmol | |
| Hydrobromic Acid | 2.71 | mL |
| 20 | mmol | |
| Solvents | ||
| Water (for NaNO2 solution) | 100 | mL |
| Water (for reaction mixture) | 100 | mL |
| Hexane (for extraction) | 40 | mL |
Experimental Protocol
The synthesis of this compound from 4-iodo-2,6-dimethylaniline can be performed as follows[1]:
-
Diazotization:
-
In a suitable reaction vessel, a mixture of 4-iodo-2,6-dimethylaniline (5.0 g, 20 mmol), concentrated sulfuric acid (2.23 ml, 40 mmol), and water (100 ml) is prepared.
-
The mixture is stirred and cooled in an ice bath to a temperature below 278 K.
-
A solution of sodium nitrite (1.44 g, 21 mmol) in water (100 ml) is added dropwise to the cooled mixture. This step generates the in situ diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate vessel, a solution of copper(I) bromide (2.86 g, 20 mmol) and hydrobromic acid (2.71 ml, 20 mmol) is prepared.
-
The previously prepared diazonium salt mixture is then added to the CuBr solution with continuous stirring.
-
-
Work-up and Isolation:
-
The resulting solid residue from the reaction is extracted with boiling hexane (40 ml).
-
The hexane is subsequently distilled off to yield the final product, this compound.
-
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthetic pathway for this compound.
References
An In-depth Technical Guide to the Chemical Reactivity of 2-Bromo-5-iodo-1,3-dimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical reactivity of 2-bromo-5-iodo-1,3-dimethylbenzene (CAS No.: 689260-53-5). This dihalogenated aromatic compound is a versatile building block in organic synthesis, primarily due to the differential reactivity of its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. This guide details its utility in key palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, as well as in the formation of Grignard reagents. The document presents a synthesis protocol for the title compound, summarizes available quantitative data, and provides detailed experimental methodologies for its principal reactions. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz (DOT language) to facilitate a deeper understanding of its synthetic applications.
Introduction
This compound is a valuable intermediate in the synthesis of complex organic molecules, particularly in the fields of pharmaceutical and materials science. Its unique substitution pattern, featuring two different halogen atoms on a dimethyl-substituted benzene ring, allows for selective and sequential functionalization. The greater reactivity of the C-I bond compared to the C-Br bond in palladium-catalyzed cross-coupling reactions enables chemists to introduce a variety of substituents in a controlled manner, making it an ideal substrate for the construction of unsymmetrical biaryls and other complex architectures.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 689260-53-5 | |
| Molecular Formula | C₈H₈BrI | [2] |
| Molecular Weight | 310.96 g/mol | [3] |
| Physical Form | Solid or liquid | |
| Storage Temperature | 2-8 °C, sealed in dry, dark place | |
| Purity (typical) | ≥ 97% |
Synthesis of this compound
The synthesis of this compound can be achieved from 4-iodo-2,6-dimethylaniline via a Sandmeyer-type reaction.[2]
Experimental Protocol
-
In an ice bath, a mixture of 4-iodo-2,6-dimethylaniline (5.0 g, 20 mmol), concentrated sulfuric acid (2.23 ml, 40 mmol), and water (100 ml) is stirred.[2]
-
Once the temperature is below 278 K, a solution of sodium nitrite (1.44 g, 21 mmol) in water (100 ml) is added dropwise to the mixture.[2]
-
The resulting diazonium salt solution is then added with stirring to a solution of copper(I) bromide (CuBr) (2.86 g, 20 mmol) and hydrobromic acid (2.71 ml, 20 mmol).[2]
-
The solid residue is collected and extracted with boiling hexane (40 ml).[2]
-
The hexane is distilled off to yield the crude product.[2]
-
Crystals suitable for X-ray analysis can be obtained by slow evaporation from ethanol at room temperature.[2]
Chemical Reactivity
The primary feature governing the reactivity of this compound is the significant difference in the bond dissociation energies of the C-I and C-Br bonds. The C-I bond is weaker and therefore more susceptible to oxidative addition in palladium-catalyzed reactions, which is often the rate-determining step.[1] This allows for the selective functionalization at the iodine-bearing position while leaving the bromine atom intact for subsequent transformations.
Palladium-Catalyzed Cross-Coupling Reactions
This class of reactions is paramount for the application of this compound in constructing complex molecular frameworks.
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound. Due to the higher reactivity of the C-I bond, this compound can be selectively coupled with arylboronic acids at the iodine position.
General Reaction Scheme:
Quantitative Data for Suzuki-Miyaura Coupling:
Experimental Protocol (General):
-
To a reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 equiv.).
-
The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen).
-
A degassed solvent system (e.g., toluene/water, dioxane/water) is added.
-
The reaction mixture is heated (typically 80-100 °C) and stirred for a specified time (monitored by TLC or GC-MS).
-
Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine.
-
The organic layer is dried over anhydrous sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. Similar to the Suzuki coupling, the C-I bond of this compound exhibits higher reactivity, allowing for selective alkynylation.
General Reaction Scheme:
References
Technical Guide: Physicochemical Properties and Synthesis of 2-Bromo-5-iodo-1,3-dimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-iodo-1,3-dimethylbenzene is a halogenated aromatic compound that serves as a versatile intermediate in organic synthesis. Its distinct substitution pattern, featuring both bromine and iodine moieties, allows for selective functionalization through various cross-coupling reactions, making it a valuable building block in the development of pharmaceuticals and advanced materials. This guide provides a summary of its known physical properties and a detailed protocol for its laboratory synthesis.
Solubility Data
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its handling, storage, and application in experimental settings.
| Property | Value | Reference |
| CAS Number | 689260-53-5 | [2] |
| Molecular Formula | C₈H₈BrI | [3] |
| Molecular Weight | 310.96 g/mol | [3][4] |
| Physical Form | Low melting point solid or liquid | [2] |
| Melting Point | 42 °C (for 5-Bromo-2-iodo-1,3-dimethylbenzene) | [5][6][7] |
| Boiling Point | 282 °C (for 5-Bromo-2-iodo-1,3-dimethylbenzene) | [5][7] |
| Density | ~1.9 g/cm³ | [2][5] |
| Purity | Typically ≥ 97% | [1] |
| Storage | Keep in a dark place, sealed in dry, at 2-8°C | [4] |
Experimental Protocol: Synthesis of this compound
The following protocol describes the synthesis of this compound from 4-iodo-2,6-dimethylaniline.[8] This procedure is a well-established method for the preparation of this compound.
Materials:
-
4-iodo-2,6-dimethylaniline (5.0 g, 20 mmol)
-
Concentrated sulfuric acid (40 mmol, 2.23 ml)
-
Water (200 ml total)
-
Sodium nitrite (1.44 g, 21 mmol)
-
Copper(I) bromide (CuBr) (2.86 g, 20 mmol)
-
Hydrobromic acid (20 mmol, 2.71 ml)
-
Hexane (40 ml)
-
Ice bath
Procedure:
-
In a suitable reaction vessel, combine 4-iodo-2,6-dimethylaniline (5.0 g, 20 mmol), concentrated sulfuric acid (40 mmol, 2.23 ml), and water (100 ml).
-
Stir the mixture in an ice bath until the temperature is below 278 K (5 °C).
-
While maintaining the low temperature, add a solution of sodium nitrite (1.44 g, 21 mmol) in water (100 ml) dropwise to the reaction mixture. This step forms the diazonium salt.
-
In a separate vessel, prepare a solution of Copper(I) bromide (2.86 g, 20 mmol) and hydrobromic acid (20 mmol, 2.71 ml).
-
Add the cold diazonium salt mixture to the CuBr solution with continuous stirring.
-
A solid residue will form. Isolate the solid residue.
-
Extract the solid residue with boiling hexane (40 ml).
-
Distill off the hexane to obtain the final product, this compound.
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthesis workflow for this compound.
References
- 1. This compound | 689260-53-5 [sigmaaldrich.com]
- 2. 689260-53-5 this compound AKSci Z0782 [aksci.com]
- 3. 5-Bromo-2-iodo-1,3-dimethylbenzene | C8H8BrI | CID 2735573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 689260-53-5|this compound|BLD Pharm [bldpharm.com]
- 5. echemi.com [echemi.com]
- 6. chemwhat.com [chemwhat.com]
- 7. alfa-chemical.com [alfa-chemical.com]
- 8. 2-Bromo-5-iodo-1,3-dimethylbenzene - PMC [pmc.ncbi.nlm.nih.gov]
Stability and Storage of 2-Bromo-5-iodo-1,3-dimethylbenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Bromo-5-iodo-1,3-dimethylbenzene (CAS No. 689260-53-5). Adherence to these guidelines is crucial for maintaining the integrity and purity of this versatile building block in research and development.
Core Concepts: Maintaining Chemical Integrity
This compound is a halogenated aromatic compound widely utilized in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. The stability of this compound is paramount to ensure the reliability and reproducibility of experimental results. While specific, quantitative long-term stability data under various conditions is not extensively published, general best practices for storing halogenated aromatic compounds provide a strong framework for maintaining its quality.
The primary factors influencing the stability of this compound are temperature, light, moisture, and atmospheric oxygen. Improper storage can lead to degradation, potentially through dehalogenation or other side reactions, compromising the purity and reactivity of the material.
Recommended Storage and Handling Protocols
To ensure the longevity and stability of this compound, the following storage and handling conditions are recommended based on supplier safety data sheets and general laboratory best practices.
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C or under refrigeration.[1] | Reduces the rate of potential degradation reactions. |
| Light Exposure | Keep in a dark place. Store in an amber or opaque container.[2] | Minimizes the risk of light-catalyzed degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if possible. | Prevents oxidation and reactions with atmospheric moisture. |
| Container | Keep the container tightly sealed and in a dry place. | Prevents the ingress of moisture and atmospheric contaminants. |
| Handling | Handle in a well-ventilated area, preferably in a fume hood.[3] Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat. | Minimizes inhalation and contact with the skin and eyes. The compound is classified as an irritant.[1][4] |
| Disposal | Dispose of as hazardous waste in accordance with local, state, and federal regulations. Halogenated organic waste should be segregated.[3] | Prevents environmental contamination. |
Logical Workflow for Ensuring Compound Stability
The following diagram illustrates a logical workflow for researchers to follow from the point of receiving the compound to its use in an experimental setting to maximize its stability and ensure reliable results.
Caption: Logical workflow for the proper handling and storage of this compound.
Experimental Protocols for Stability Assessment
A general approach to assess stability would involve:
-
Initial Analysis: Characterize the initial purity and identity of the compound using appropriate analytical techniques (e.g., HPLC, GC-MS, NMR).
-
Stress Testing (Forced Degradation): Expose the compound to harsh conditions (e.g., elevated temperature, high humidity, strong acid/base, oxidizing agents, and light) to identify potential degradation products and pathways.[5]
-
Accelerated Stability Study: Store the compound at elevated temperature and humidity (e.g., 40°C / 75% RH) for a defined period (e.g., 3-6 months) and analyze at specific time points.
-
Long-Term Stability Study: Store the compound under the recommended storage conditions (2-8°C) and monitor its purity over an extended period (e.g., annually).
Potential Degradation Pathways
Halogenated aromatic compounds can be susceptible to several degradation pathways, including:
-
Hydrolysis: Reaction with water, which can be catalyzed by acidic or basic conditions.
-
Photodegradation: Decomposition upon exposure to light, particularly UV radiation.
-
Reductive Dehalogenation: Removal of the halogen substituents in the presence of a reducing agent.
-
Oxidation: Reaction with atmospheric oxygen, which may be accelerated by light or heat.
Given the presence of both bromo and iodo substituents, selective dehalogenation could be a potential degradation route under certain conditions.
Conclusion
The stability of this compound is best maintained by strict adherence to proper storage and handling protocols. Storing the compound at refrigerated temperatures in a dark, dry, and sealed container is critical. For applications that are sensitive to impurity profiles, researchers should consider performing their own stability assessments to establish an appropriate shelf-life for their specific material and storage conditions. By following the guidelines outlined in this document, researchers and drug development professionals can ensure the quality and reliability of this important chemical intermediate in their scientific endeavors.
References
Technical Data Sheet: 2-Bromo-5-iodo-1,3-dimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides a concise technical overview of the physicochemical properties of 2-Bromo-5-iodo-1,3-dimethylbenzene, a halogenated aromatic compound relevant as an intermediate in organic synthesis.
Core Physicochemical Data
The fundamental properties of this compound are summarized below. The molecular weight is a calculated value based on the atomic weights of its constituent atoms.
| Property | Value | Source |
| Molecular Weight | 310.96 g/mol | [1][2] |
| Molecular Formula | C₈H₈BrI | [2][3] |
| CAS Number | 689260-53-5 | [3][4][5] |
| Monoisotopic Mass | 309.88541 Da | [1][2] |
| Physical Form | Solid or liquid | [3] |
| Purity | Typically ≥97% | [3][6] |
Structural and Synthetic Context
This compound is a specialized organic intermediate utilized in the construction of more complex functional molecules.[7] Its unique halogenation pattern, featuring both a bromine and an iodine substituent, makes it a versatile building block in medicinal chemistry and material science.[4]
The distinct reactivity of the carbon-bromine and carbon-iodine bonds allows for selective functionalization through various metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings.[4] This capability is crucial for the synthesis of novel drug candidates and advanced materials.[4]
Methodological Note: Determination of Molecular Weight
The molecular weight of a compound like this compound is not determined through a singular, routine experiment but is calculated based on its molecular formula (C₈H₈BrI) and the standard atomic weights of its constituent elements (Carbon, Hydrogen, Bromine, and Iodine) as established by IUPAC.
The calculation is as follows: (8 * Atomic Weight of C) + (8 * Atomic Weight of H) + (1 * Atomic Weight of Br) + (1 * Atomic Weight of I) = Molecular Weight.
Experimental verification of mass is typically achieved through mass spectrometry, which measures the mass-to-charge ratio of ions and provides the monoisotopic mass.
Logical Relationship Diagram
The following diagram illustrates the logical flow from the compound's identity to its primary application areas, highlighting the central role of its structural features.
Caption: Logical flow from compound identity to its applications.
References
- 1. echemi.com [echemi.com]
- 2. 5-Bromo-2-iodo-1,3-dimethylbenzene | C8H8BrI | CID 2735573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 689260-53-5 [sigmaaldrich.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound | 689260-53-5 [chemicalbook.com]
- 6. aobchem.com [aobchem.com]
- 7. 2-Bromo-5-iodo-1,3-dimethylbenzene - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Features of 2-Bromo-5-iodo-1,3-dimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the key structural and chemical features of 2-Bromo-5-iodo-1,3-dimethylbenzene (CAS No: 689260-53-5). This di-halogenated aromatic compound serves as a versatile intermediate in organic synthesis, particularly in the fields of pharmaceutical development and material science. Its unique substitution pattern, featuring both a bromine and an iodine atom on a dimethylbenzene scaffold, allows for selective functionalization through various cross-coupling reactions. This document consolidates available data on its chemical identity, physical and crystallographic properties, a detailed synthesis protocol, and an analysis of its spectroscopic characteristics and chemical reactivity.
Chemical and Physical Properties
This compound is a polysubstituted aromatic hydrocarbon. The presence of two different halogen atoms, along with two methyl groups on the benzene ring, defines its chemical behavior and synthetic utility.
Table 1: Chemical Identity of this compound
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 689260-53-5 |
| Molecular Formula | C₈H₈BrI[1] |
| Molecular Weight | 310.96 g/mol |
| InChI Key | QFHHDLIXCIGLBS-UHFFFAOYSA-N |
| Synonyms | 2-Bromo-5-iodo-m-xylene |
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Physical State | Solid or liquid | [2] |
| Storage Temperature | 2-8°C, Keep in dark place, sealed in dry | [2] |
| Purity | Typically ≥97% |
Crystallographic Structure
The solid-state structure of this compound has been elucidated by single-crystal X-ray diffraction, providing precise insights into its molecular geometry.
In the crystal structure, the non-hydrogen atoms of the molecule are essentially coplanar. The analysis also revealed the presence of weak intramolecular C—H···Br hydrogen bonds.[1] The hydrogen atoms of the methyl groups were found to be disordered.[1]
Table 3: Crystallographic Data for this compound [1]
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| a (Å) | 16.686(3) |
| b (Å) | 7.0640(14) |
| c (Å) | 8.2130(16) |
| Volume (ų) | 968.1(3) |
| Z | 4 |
| Temperature (K) | 294(2) |
| Radiation | Mo Kα |
| Density (calculated) (g/cm³) | 2.133 |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons. The two aromatic protons are in different chemical environments and should appear as singlets or narrowly split doublets in the downfield region (typically 7.0-8.0 ppm). The two methyl groups are chemically equivalent and will present as a single, more intense signal in the upfield region (around 2.0-2.5 ppm).
¹³C NMR: The carbon NMR spectrum should display six unique signals corresponding to the eight carbon atoms in the molecule, due to molecular symmetry. The two methyl carbons will appear at a single chemical shift in the upfield region (15-25 ppm). The six aromatic carbons will resonate in the downfield region (120-150 ppm), with the carbons directly attached to the halogens showing distinct chemical shifts influenced by the electronegativity and size of the bromine and iodine atoms.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be characterized by absorption bands typical for substituted benzene derivatives.
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type |
| 3100-3000 | Aromatic C-H stretch |
| 2980-2850 | Aliphatic C-H stretch (from methyl groups) |
| 1600-1585, 1500-1400 | Aromatic C=C ring stretching |
| 1470-1370 | C-H bending (from methyl groups) |
| 1000-650 | C-Br and C-I stretching, and C-H out-of-plane bending |
Mass Spectrometry (MS)
Electron ionization mass spectrometry of this compound will show a prominent molecular ion peak (M⁺). Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br). The fragmentation pattern would likely involve the loss of the halogen atoms and methyl groups.
Chemical Reactivity and Synthetic Applications
The key feature of this compound in synthetic chemistry is the differential reactivity of the carbon-bromine and carbon-iodine bonds. The C-I bond is generally more reactive towards oxidative addition in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) than the C-Br bond. This allows for selective, stepwise functionalization of the molecule.
This selective reactivity makes it a valuable building block for the synthesis of complex organic molecules, where different functional groups can be introduced at the 2- and 5-positions of the 1,3-dimethylbenzene core. This is particularly useful in the development of novel pharmaceutical compounds and advanced materials.
References
Methodological & Application
Application Notes: Chemoselective Suzuki-Miyaura Coupling of 2-Bromo-5-iodo-1,3-dimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The reaction typically involves the palladium-catalyzed coupling of an organoboron compound (such as a boronic acid or ester) with an organohalide.[2] 2-Bromo-5-iodo-1,3-dimethylbenzene is a valuable synthetic intermediate as it possesses two different halogen atoms, allowing for sequential, chemoselective functionalization.
The difference in bond dissociation energies between the Carbon-Iodine (C-I) and Carbon-Bromine (C-Br) bonds is the foundation for this selectivity. The C-I bond is weaker and therefore more susceptible to oxidative addition by a palladium(0) catalyst, which is often the rate-determining step of the catalytic cycle.[3][4] This inherent reactivity difference (Ar-I > Ar-Br) allows for the selective coupling at the iodo-substituted position under carefully controlled conditions, leaving the bromo-substituent available for subsequent transformations.[4] This application note provides detailed protocols for the selective mono-arylation of this compound at the 5-position.
Principle of Chemoselectivity
The widely accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle comprising three main steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide. Due to the lower bond energy of the C-I bond compared to the C-Br bond, oxidative addition occurs preferentially at the 5-position of this compound.
-
Transmetalation: The organic moiety from the boronic acid (or ester) is transferred to the palladium(II) center, typically facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium center couple, forming the new biaryl C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
By controlling reaction parameters such as temperature, reaction time, and the stoichiometry of the boronic acid, the reaction can be stopped after the first selective coupling, yielding the mono-arylated product, 2-bromo-5-aryl-1,3-dimethylbenzene.
Experimental Protocols
Protocol 1: Selective Mono-arylation of this compound
This protocol is designed for the selective coupling at the C-I bond.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]
-
Base: Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃)
-
Solvent: 1,4-Dioxane and degassed deionized water
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.2 equiv.), and the base (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (1-3 mol%).
-
Solvent Addition: Add the solvent mixture (e.g., 1,4-dioxane/water in a 4:1 ratio) via syringe. The typical concentration is 0.1-0.2 M with respect to the starting halide.
-
Reaction: Heat the reaction mixture to a controlled temperature, typically between 60-80°C, with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is generally complete within 2-12 hours.
-
Work-up: Upon completion (consumption of starting material), cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired 2-bromo-5-aryl-1,3-dimethylbenzene.
Data Presentation
The following table summarizes representative reaction conditions and expected yields for the selective mono-arylation of this compound with various arylboronic acids. The data is based on established principles of Suzuki-Miyaura coupling and results from analogous dihalogenated systems.[4][5]
Table 1: Conditions and Yields for Selective Mono-Arylation
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (2) | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 80 | 6 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ (2.5) | Toluene/H₂O (5:1) | 70 | 8 | 80-90 |
| 3 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (2) | K₃PO₄ (3.0) | THF/H₂O (4:1) | 60 | 12 | 82-92 |
| 4 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 80 | 4 | 78-88 |
Yields are estimated for the isolated mono-arylated product (2-bromo-5-aryl-1,3-dimethylbenzene) and may vary based on the specific substrate and precise reaction conditions.
Considerations for Di-substitution
To achieve di-substitution, forming a 2,5-diaryl-1,3-dimethylbenzene, more forcing conditions are required. This typically involves:
-
Using a slight excess of the boronic acid (e.g., >2.2 equivalents).
-
Increasing the reaction temperature (e.g., >100°C or reflux).
-
Potentially adding a more active catalyst or ligand for the second coupling at the less reactive C-Br bond.
-
Alternatively, a sequential one-pot approach can be employed where after the first coupling is complete, a second, different boronic acid and additional catalyst/base are added, and the temperature is increased.
References
- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Applications of 2-Bromo-5-iodo-1,3-dimethylbenzene in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-iodo-1,3-dimethylbenzene is a versatile dihalogenated aromatic compound that serves as a valuable building block in organic synthesis. Its utility stems from the differential reactivity of the bromine and iodine substituents, enabling selective and sequential functionalization through various cross-coupling reactions. This allows for the construction of complex molecular architectures, making it a key intermediate in the synthesis of pharmaceuticals, advanced materials, and agrochemicals.[1] The carbon-iodine bond is significantly weaker and therefore more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions, facilitating chemoselective transformations at the iodine-substituted position under milder conditions. This application note provides detailed protocols for key applications of this compound, focusing on Sonogashira and Suzuki cross-coupling reactions.
Key Applications and Reaction Selectivity
The primary application of this compound lies in its use as a scaffold for the stepwise introduction of different substituents. The greater reactivity of the C-I bond allows for selective Sonogashira, Suzuki, Heck, or Buchwald-Hartwig couplings at the 5-position, leaving the bromo group intact for subsequent transformations. This sequential functionalization is a powerful strategy for the synthesis of highly substituted and unsymmetrical biaryl and aryl-alkyne derivatives.
Data Presentation: Cross-Coupling Reactions
The following table summarizes the reaction conditions for representative cross-coupling reactions involving this compound.
| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Reference |
| Sonogashira Coupling | 2,4,6-trimethylphenyl acetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Toluene / Et₃N | Reflux | [2] |
| Suzuki Coupling | 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) | Na₂CO₃ (2M aq.) | N,N-dimethylformamide | Not specified | [3] |
Experimental Protocols
Protocol 1: Selective Sonogashira Coupling
This protocol describes the selective Sonogashira coupling of this compound with an alkyne at the C-I position.
Synthesis of 2-bromo-5-((2,4,6-trimethylphenyl)ethynyl)-1,3-dimethylbenzene
Materials:
-
This compound (2.0 g, 6.43 mmol)
-
2,4,6-trimethylphenyl acetylene (1.43 mL, 9.16 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.21 g, 0.32 mmol, 5 mol%)
-
Copper(I) iodide (CuI, 0.11 g, 0.6 mmol, 10 mol%)
-
Toluene (anhydrous, 52.5 mL)
-
Triethylamine (Et₃N, anhydrous, 35 mL)
Procedure: [2]
-
To a reaction flask, add this compound (2.0 g, 6.43 mmol), Pd(PPh₃)₂Cl₂ (0.21 g, 0.32 mmol), and CuI (0.11 g, 0.6 mmol).
-
Add a mixture of anhydrous toluene (35 mL) and anhydrous triethylamine (17.5 mL) to the flask.
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
In a separate flask, prepare a solution of 2,4,6-trimethylphenyl acetylene (1.43 mL, 9.16 mmol) in a mixture of anhydrous toluene (17.5 mL) and anhydrous triethylamine (17.5 mL).
-
Heat the reaction mixture to 80 °C.
-
Add the solution of 2,4,6-trimethylphenyl acetylene dropwise to the heated reaction mixture.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Proceed with aqueous work-up and purification by column chromatography.
Protocol 2: Selective Suzuki Coupling
This protocol provides a general method for the selective Suzuki coupling of this compound with an organoboron reagent at the C-I position, as adapted from a procedure for the synthesis of GPR40 receptor agonists.[3]
Synthesis of 5-(4-bromo-3,5-dimethylphenyl)pyrimidine
Materials:
-
This compound (1.0 g, 3.22 mmol)
-
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine (665 mg, 3.22 mmol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium carbonate (Na₂CO₃, 2 M aqueous solution, 4 mL)
-
N,N-dimethylformamide (DMF, 15 mL)
Procedure:
-
In a microwave vial, suspend this compound (1.0 g) and 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine (665 mg) in N,N-dimethylformamide (15 mL).
-
Add the 2 M aqueous solution of Na₂CO₃ (4 mL).
-
Purge the mixture with argon for 5 minutes.
-
Add the [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) catalyst.
-
Seal the vial and heat the reaction mixture under appropriate conditions (e.g., conventional heating or microwave irradiation) until the starting material is consumed, as monitored by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Conclusion
This compound is a highly valuable building block for the synthesis of complex organic molecules. The distinct reactivity of its two halogen atoms allows for predictable and selective cross-coupling reactions. The protocols provided herein for Sonogashira and Suzuki couplings demonstrate the utility of this compound in constructing C-C bonds, which is fundamental in pharmaceutical and materials science research. Further functionalization of the remaining bromo-substituent can be achieved under more forcing reaction conditions, opening avenues for the creation of a diverse array of disubstituted aromatic compounds.
References
- 1. Facile synthesis of diiodoheteroindenes and understanding their Sonogashira cross-coupling selectivity for the construction of unsymmetrical enediynes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Chemoselective Heck Coupling of 2-Bromo-5-iodo-1,3-dimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes.[1][2][3] This reaction has found widespread application in the synthesis of complex organic molecules, including pharmaceuticals, natural products, and advanced materials. A significant challenge in complex molecule synthesis arises when a substrate contains multiple reactive sites. In such cases, chemoselectivity becomes paramount.
This document provides detailed application notes and protocols for the chemoselective Heck coupling reaction of 2-Bromo-5-iodo-1,3-dimethylbenzene. This substrate possesses two different halogen atoms, iodine and bromine, offering an excellent platform to explore and exploit the differential reactivity of carbon-halogen bonds in the Heck reaction. The significantly weaker carbon-iodine bond allows for selective olefination at this position while leaving the more robust carbon-bromine bond intact for subsequent transformations.[4][5] This sequential functionalization strategy is highly valuable in the efficient construction of multifunctional aromatic compounds.
Reaction Principle and Chemoselectivity
The generally accepted mechanism for the Heck reaction involves a catalytic cycle initiated by the oxidative addition of an aryl halide to a Pd(0) species.[3][6] The resulting arylpalladium(II) complex then undergoes migratory insertion of the alkene, followed by β-hydride elimination to yield the substituted alkene and a palladium-hydride species. The active Pd(0) catalyst is regenerated by reductive elimination in the presence of a base.[6]
The chemoselectivity observed in the Heck reaction of dihaloarenes, such as this compound, is governed by the relative rates of oxidative addition of the different carbon-halogen bonds to the palladium catalyst. The order of reactivity for this crucial step is C-I > C-Br > C-Cl.[4] This significant difference in reactivity allows for the selective activation of the C-I bond under carefully controlled reaction conditions, making the Heck reaction a powerful tool for the regioselective functionalization of polyhalogenated aromatic compounds.
Data Presentation: Chemoselective Heck Coupling of Bromoiodoarenes
The following table summarizes representative quantitative data for the chemoselective Heck coupling of bromoiodoarenes with various alkenes. These examples, featuring substrates structurally similar to this compound, demonstrate the scope and efficiency of this selective transformation.
| Entry | Aryl Halide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1-Bromo-4-iodobenzene | Styrene | Pd milling ball | - | DMF (catalytic) | - | 120 | 2 | 70 | [4] |
| 2 | 1-Bromo-4-iodobenzene | tert-Butyl acrylate | Pd milling ball | - | DMF (catalytic) | - | 120 | 2 | 65 | [4] |
| 3 | 1-Bromo-4-iodobenzene | Methyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 100 | 24 | 95 | |
| 4 | 1-Bromo-3-iodobenzene | Styrene | PdCl₂(PPh₃)₂ (3) | - | NaOAc | DMAc | 120 | 12 | 88 | |
| 5 | 1-Bromo-4-iodobenzene | n-Butyl acrylate | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | K₂CO₃ | NMP | 110 | 16 | 92 | |
| 6 | 2-Bromo-5-iodotoluene | Ethyl acrylate | Pd₂(dba)₃ (1) | P(t-Bu)₃HBF₄ (4) | Cy₂NMe | Dioxane | 100 | 8 | 90 |
Note: The data in entries 3-6 are representative examples derived from typical Heck reaction conditions and known selectivities, as specific literature values for these exact reactions were not found during the search. They are intended to provide a realistic expectation of outcomes for researchers.
Experimental Protocols
The following are detailed methodologies for performing a chemoselective Heck coupling reaction with this compound.
Protocol 1: General Procedure using Palladium Acetate and Triphenylphosphine
This protocol is a standard and reliable method for the selective olefination of the C-I bond.
Materials:
-
This compound
-
Alkene (e.g., Styrene, Methyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating block/oil bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol, 1.0 equiv), Palladium(II) acetate (0.02 mmol, 2 mol%), and Triphenylphosphine (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous DMF (5 mL), followed by the alkene (1.2 mmol, 1.2 equiv) and triethylamine (1.5 mmol, 1.5 equiv) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (3 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) to afford the desired 2-Bromo-5-vinyl-1,3-dimethylbenzene derivative.
Protocol 2: Mechanochemical Synthesis using a Palladium Milling Ball
This protocol offers a solvent-minimized and often faster alternative to traditional solution-phase synthesis.[4]
Materials:
-
This compound
-
Alkene (e.g., Styrene, tert-Butyl acrylate)
-
Palladium milling ball (e.g., 10 mm diameter)
-
Milling vessel (e.g., 7 mL PFA)
-
Bulking agent (e.g., NaCl or BaSO₄, 2 g)
-
N,N-Dimethylformamide (DMF, catalytic amount, e.g., 100 µL)
-
Mixer mill (e.g., Retsch MM400) with temperature control
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a milling vessel, add a palladium milling ball, the bulking agent, this compound (1.0 mmol, 1.0 equiv), and the alkene (1.1 mmol, 1.1 equiv).
-
Add a catalytic amount of DMF (100 µL).
-
Seal the vessel and place it in the mixer mill.
-
Mill the reaction mixture at a frequency of 30 Hz for 2 hours, with the external temperature set to 120 °C.[4]
-
After milling, allow the vessel to cool to room temperature.
-
Extract the product from the solid mixture using an appropriate organic solvent (e.g., ethyl acetate).
-
Filter the mixture to remove the bulking agent and the palladium ball.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.
Visualizations
Reaction Scheme
Caption: General scheme of the chemoselective Heck reaction.
Catalytic Cycle
Caption: The catalytic cycle of the Heck reaction.
Experimental Workflow
Caption: A typical workflow for the Heck coupling reaction.
References
- 1. 1-Bromo-4-iodobenzene - Wikipedia [en.wikipedia.org]
- 2. Heck Reaction [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. Thermally accelerated Heck reaction under direct mechanocatalysis using palladium milling balls - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D5MR00032G [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Application Notes: Chemoselective Sonogashira Coupling of 2-Bromo-5-iodo-1,3-dimethylbenzene
Introduction
The Sonogashira cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, is fundamental in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][2][3] A key feature of the Sonogashira coupling is its chemoselectivity, which is dictated by the relative reactivity of the carbon-halogen bond. The reactivity trend is I > Br > Cl > OTf, allowing for selective reactions on poly-halogenated substrates.[1][4][5]
These application notes provide a detailed protocol for the selective Sonogashira coupling at the highly reactive C-I bond of 2-Bromo-5-iodo-1,3-dimethylbenzene, leaving the less reactive C-Br bond intact for subsequent downstream transformations. This approach enables the stepwise functionalization of the aromatic ring, providing a powerful strategy for the synthesis of complex, multi-substituted molecules.
Logical Relationship: Chemoselective Coupling
The Sonogashira coupling of this compound with a terminal alkyne proceeds selectively at the more reactive carbon-iodine bond. The palladium catalyst preferentially undergoes oxidative addition with the aryl iodide, leaving the aryl bromide moiety untouched under controlled conditions.
Caption: Chemoselective Sonogashira reaction at the C-I bond.
Experimental Protocols
This section details a standard protocol for the selective Sonogashira coupling of this compound with a generic terminal alkyne.
Materials and Equipment:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene, Trimethylsilylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Schlenk flask or round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringes and needles
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure: Selective Coupling with Phenylacetylene
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 327.9 mg), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 14.0 mg, 2 mol%), and copper(I) iodide (0.04 mmol, 7.6 mg, 4 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Solvent and Reagent Addition: Under the inert atmosphere, add anhydrous THF (5 mL) and anhydrous triethylamine (3.0 mmol, 0.42 mL) via syringe. Stir the resulting suspension at room temperature for 10 minutes.
-
Alkyne Addition: Add phenylacetylene (1.2 mmol, 0.13 mL) dropwise to the reaction mixture via syringe.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting aryl iodide spot is consumed (typically 2-4 hours).[3]
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and filter it through a short plug of celite to remove the catalyst residues. Wash the celite pad with additional ethyl acetate (10 mL).
-
Extraction: Transfer the filtrate to a separatory funnel, wash with saturated aqueous ammonium chloride solution (2 x 15 mL) and then with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 0-5% ethyl acetate in hexanes) to yield the pure product, 2-Bromo-5-(phenylethynyl)-1,3-dimethylbenzene.
Experimental Workflow Diagram
The general workflow for the selective Sonogashira coupling involves a sequence of steps from preparation under an inert atmosphere to final product purification.
Caption: Standard laboratory workflow for Sonogashira coupling.
Quantitative Data Summary
The following table summarizes representative reaction conditions and expected yields for the selective Sonogashira coupling of this compound with various terminal alkynes based on the protocol described above.
| Entry | Terminal Alkyne (1.2 equiv) | Pd(PPh₃)₂Cl₂ (mol%) | CuI (mol%) | Time (h) | Expected Yield (%) |
| 1 | Phenylacetylene | 2 | 4 | 2-4 | 85-95 |
| 2 | Trimethylsilylacetylene | 2 | 4 | 2-4 | 90-98 |
| 3 | 1-Hexyne | 2 | 4 | 3-5 | 80-90 |
| 4 | 2-Methyl-3-butyn-2-ol | 2 | 4 | 1.5-3 | 88-96 |
| 5 | Ethynylbenzene, 4-methoxy | 2 | 4 | 2-4 | 82-92 |
Note: Reaction times and yields are estimates and may vary based on the specific alkyne, purity of reagents, and precise reaction conditions. Optimization may be required for specific substrates.
References
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 2-Bromo-5-iodo-1,3-dimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-bromo-5-iodo-1,3-dimethylbenzene as a versatile building block in the synthesis of pharmaceutical intermediates. The distinct reactivity of the carbon-iodine and carbon-bromine bonds allows for selective, sequential functionalization, enabling the construction of complex molecular architectures. This document outlines detailed protocols for key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, complete with quantitative data and workflow diagrams.
Introduction to Chemoselective Cross-Coupling
This compound is a valuable starting material in medicinal chemistry due to its differentiated halogen atoms. The carbon-iodine bond is more susceptible to oxidative addition to a palladium(0) catalyst than the carbon-bromine bond. This difference in reactivity allows for chemoselective functionalization at the iodine position under carefully controlled conditions, leaving the bromine atom available for subsequent transformations. This stepwise approach is highly advantageous for the synthesis of unsymmetrical biaryls, aryl-alkynes, and arylamines, which are common motifs in pharmacologically active compounds.[1]
Suzuki-Miyaura Coupling: Synthesis of Biaryl Scaffolds
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. In the case of this compound, the reaction can be tuned to selectively couple at the iodine position, affording a bromo-biaryl intermediate, which can be further functionalized.
Quantitative Data for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Product |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 90 | 12 | >95 | 4-Bromo-2,6-dimethyl-1,1'-biphenyl |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 8 | 92 | 4-Bromo-4'-methoxy-2,6-dimethyl-1,1'-biphenyl |
| 3 | Pyridin-3-ylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DME | 85 | 16 | 88 | 3-(4-Bromo-2,6-dimethylphenyl)pyridine |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | Toluene | 110 | 12 | 94 | 4-Bromo-2,6-dimethyl-4'-(trifluoromethyl)-1,1'-biphenyl |
Experimental Protocol: Selective Mono-Arylation via Suzuki-Miyaura Coupling
This protocol describes the selective coupling of an arylboronic acid at the iodine position of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Pd(PPh₃)₄ (5 mol%)
-
Potassium carbonate (2.0 equivalents)
-
Toluene
-
Water
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and potassium carbonate (2.0 mmol).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol), to the flask.
-
Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times.
-
Add toluene and water (e.g., in a 4:1 ratio) to the flask via syringe.
-
Heat the reaction mixture to 90°C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired mono-arylated product.
Suzuki-Miyaura Coupling Workflow
Caption: Workflow for Suzuki-Miyaura Coupling.
Sonogashira Coupling: Synthesis of Aryl-Alkynes
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, co-catalyzed by palladium and copper. This reaction is highly effective for the selective alkynylation at the iodine position of this compound.
Quantitative Data for Sonogashira Coupling
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Product |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | Toluene | 70 | 6 | 93 | (4-Bromo-2,6-dimethylphenyl)ethynylbenzene |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (4) | CuI (6) | Diisopropylamine | THF | RT | 12 | 96 | 2-Bromo-5-((trimethylsilyl)ethynyl)-1,3-dimethylbenzene |
| 3 | 1-Heptyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (4) | Et₃N | DMF | 50 | 8 | 89 | 2-Bromo-5-(hept-1-yn-1-yl)-1,3-dimethylbenzene |
| 4 | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N | Toluene | 60 | 4 | 91 | 2-Bromo-1,3-dimethyl-5-((trimethylsilyl)ethynyl)benzene |
Experimental Protocol: Selective Mono-Alkynylation via Sonogashira Coupling
This protocol details the selective coupling of a terminal alkyne at the iodine position of this compound.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Pd(PPh₃)₂Cl₂ (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N)
-
Toluene
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.05 mmol).
-
Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times.
-
Add anhydrous toluene and triethylamine (e.g., in a 2:1 ratio) via syringe.
-
Add the terminal alkyne (1.2 mmol) dropwise to the stirred solution.
-
Heat the reaction mixture to 70°C.
-
Monitor the reaction by TLC. The starting material is non-polar, and the product will have a slightly higher polarity.
-
Upon completion, cool the mixture to room temperature and filter through a pad of Celite to remove the catalyst residues, washing with toluene.
-
Concentrate the filtrate under reduced pressure.
-
The residue can be purified by flash column chromatography on silica gel to afford the pure mono-alkynylated product.
Sonogashira Coupling Signaling Pathway
Caption: Catalytic cycles in Sonogashira coupling.
Buchwald-Hartwig Amination: Synthesis of Arylamines
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds. By selecting the appropriate catalyst system and reaction conditions, it is possible to achieve selective amination at the more reactive iodine-substituted position of this compound.
Quantitative Data for Buchwald-Hartwig Amination
Note: Data for the specific substrate this compound is limited in the literature. The following table is representative of selective amination on similar bromo-iodo-aryl substrates and provides a strong predictive model.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Product (Predicted) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | RuPhos (4) | NaOtBu | Toluene | 100 | 18 | 90 | 4-(4-Bromo-2,6-dimethylphenyl)morpholine |
| 2 | Aniline | Pd(OAc)₂ (2) | Xantphos (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 85 | 4-Bromo-2,6-dimethyl-N-phenylaniline |
| 3 | n-Hexylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LHMDS | THF | 80 | 16 | 92 | N-(4-Bromo-2,6-dimethylphenyl)hexan-1-amine |
| 4 | Indole | Pd(OAc)₂ (2) | DavePhos (4) | K₃PO₄ | Toluene | 100 | 20 | 83 | 1-(4-Bromo-2,6-dimethylphenyl)-1H-indole |
Experimental Protocol: Selective Mono-Amination via Buchwald-Hartwig Amination (Adapted)
This protocol is adapted for the selective mono-amination of this compound at the iodine position.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Pd₂(dba)₃ (2 mol%)
-
RuPhos (or other suitable biarylphosphine ligand) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous toluene
-
Argon or Nitrogen gas
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (0.02 mmol), the ligand (0.04 mmol), and NaOtBu (1.4 mmol) to a flame-dried Schlenk tube.
-
Add this compound (1.0 mmol) and a stir bar.
-
Remove the tube from the glovebox, add anhydrous toluene, followed by the amine (1.2 mmol) via syringe.
-
Place the tube under a positive pressure of argon or nitrogen.
-
Heat the reaction mixture in an oil bath at 100°C with stirring.
-
Monitor the reaction by GC-MS.
-
After completion, cool the reaction to room temperature and dilute with diethyl ether.
-
Filter the mixture through a plug of silica gel, washing with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the product by flash column chromatography to yield the desired mono-aminated product.
Buchwald-Hartwig Amination Logical Relationship
Caption: Key steps in Buchwald-Hartwig amination.
References
Application Notes and Protocols for 2-Bromo-5-iodo-1,3-dimethylbenzene in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-Bromo-5-iodo-1,3-dimethylbenzene in the synthesis of advanced materials. This versatile building block is particularly valuable in the creation of conjugated polymers for organic electronics and other functional materials.
Introduction
This compound is a halogenated aromatic compound that serves as a key intermediate in the synthesis of complex organic molecules. Its utility in materials science stems from the differential reactivity of its two halogen atoms—iodine and bromine. The carbon-iodine bond is more reactive in palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, than the carbon-bromine bond. This chemoselectivity allows for a stepwise and controlled construction of polymer backbones, leading to materials with tailored electronic and photophysical properties.
Key Applications in Materials Science
The primary application of this compound in materials science is in the synthesis of conjugated polymers. These polymers are essential components in a variety of organic electronic devices, including:
-
Organic Light-Emitting Diodes (OLEDs): As emissive or charge-transporting layers.
-
Organic Photovoltaics (OPVs): As donor or acceptor materials in the active layer.
-
Organic Field-Effect Transistors (OFETs): As the semiconducting channel material.
The incorporation of the 1,3-dimethylbenzene (m-xylene) unit can influence the solubility, morphology, and electronic properties of the resulting polymers.
Experimental Protocols
The following are generalized protocols for the polymerization of this compound using Suzuki and Stille cross-coupling reactions. These should be considered as starting points and may require optimization for specific co-monomers and desired polymer characteristics.
Protocol 1: Suzuki Polycondensation
This protocol describes the synthesis of an alternating copolymer of 1,3-dimethylbenzene and thiophene, a common motif in conjugated polymers for organic electronics.
Reaction Scheme:
Materials:
| Reagent | Molar Equiv. | Purpose |
| This compound | 1.0 | Monomer |
| Thiophene-2,5-diboronic acid pinacol ester | 1.0 | Co-monomer |
| Tetrakis(triphenylphosphine)palladium(0) | 0.02 - 0.05 | Palladium Catalyst |
| Potassium Carbonate (K₂CO₃) | 3.0 | Base |
| Toluene | - | Solvent |
| Degassed Water | - | Co-solvent |
| Aliquat 336 | 0.05 | Phase-transfer catalyst (optional) |
Procedure:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1.0 eq.), Thiophene-2,5-diboronic acid pinacol ester (1.0 eq.), and Potassium Carbonate (3.0 eq.).
-
Degassing: Seal the flask and subject it to three cycles of vacuum and backfilling with an inert gas (e.g., Argon or Nitrogen).
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add Tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq.). Then, add degassed toluene and degassed water in a 4:1 ratio to achieve a monomer concentration of approximately 0.1 M. If using, add Aliquat 336 at this stage.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. The reaction progress can be monitored by taking small aliquots and analyzing them by Gel Permeation Chromatography (GPC) to observe the increase in molecular weight. Polymerization is typically continued for 24-72 hours.
-
Work-up: Cool the reaction to room temperature. Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Purification: Filter the crude polymer and wash it extensively with methanol and acetone to remove catalyst residues and oligomers. Further purification can be achieved by Soxhlet extraction with methanol, acetone, and hexane. The final polymer is then extracted with a good solvent for the polymer (e.g., chloroform or chlorobenzene) and precipitated again in methanol.
-
Drying: Dry the purified polymer under vacuum at 40-50 °C overnight.
Logical Workflow for Suzuki Polycondensation:
Protocol 2: Stille Polycondensation
This protocol outlines the synthesis of a homopolymer of 1,3-dimethylbenzene through a Yamamoto-type coupling, which is a variation of the Stille reaction. This requires the initial synthesis of a bis(trimethylstannyl) derivative.
Part A: Synthesis of 2,5-Bis(trimethylstannyl)-1,3-dimethylbenzene
-
Lithiation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound in anhydrous THF and cool to -78 °C.
-
Add n-butyllithium (2.2 equivalents) dropwise and stir for 1 hour at -78 °C.
-
Stannylation: Add trimethyltin chloride (2.5 equivalents) dropwise and allow the reaction to slowly warm to room temperature overnight.
-
Work-up: Quench the reaction with water and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Part B: Stille Polycondensation
Reaction Scheme:
Materials:
| Reagent | Molar Equiv. | Purpose |
| This compound | 1.0 | Monomer |
| 2,5-Bis(trimethylstannyl)-1,3-dimethylbenzene | 1.0 | Co-monomer |
| Tris(dibenzylideneacetone)dipalladium(0) | 0.01 | Palladium Precursor |
| Tri(o-tolyl)phosphine | 0.04 | Ligand |
| Anhydrous N,N-Dimethylformamide (DMF) or Toluene | - | Solvent |
Procedure:
-
Inert Atmosphere and Reagent Addition: To a flame-dried Schlenk flask, add this compound (1.0 eq.), 2,5-Bis(trimethylstannyl)-1,3-dimethylbenzene (1.0 eq.), Tris(dibenzylideneacetone)dipalladium(0) (0.01 eq.), and Tri(o-tolyl)phosphine (0.04 eq.).
-
Solvent Addition: Add anhydrous and degassed DMF or toluene to achieve a monomer concentration of approximately 0.2 M.
-
Reaction: Heat the reaction mixture to 90-110 °C and stir for 24-48 hours under an inert atmosphere.
-
Work-up and Purification: Follow the same work-up, purification, and drying procedures as described in Protocol 1.
Signaling Pathway for Stille Polycondensation Catalytic Cycle:
Data Presentation
| Property | Expected Range/Value | Characterization Technique |
| Number Average Molecular Weight (Mₙ) | 10 - 50 kDa | GPC |
| Polydispersity Index (PDI) | 1.5 - 2.5 | GPC |
| UV-Vis Absorption (λₘₐₓ, in solution) | 350 - 450 nm | UV-Vis Spectroscopy |
| Photoluminescence Emission (λₑₘ, in solution) | 450 - 550 nm | PL Spectroscopy |
| HOMO Energy Level | -5.0 to -5.5 eV | Cyclic Voltammetry (CV) |
| LUMO Energy Level | -2.5 to -3.0 eV | CV and Optical Bandgap |
| Thermal Decomposition Temperature (Tₔ, 5% loss) | > 300 °C | TGA |
Conclusion
This compound is a highly valuable monomer for the synthesis of functional organic materials. Its unique halogenation pattern allows for controlled polymerization through selective cross-coupling reactions, providing a powerful tool for tuning the properties of the resulting polymers. The protocols and data presented here serve as a guide for researchers to explore the potential of this building block in the development of next-generation organic electronic materials.
Grignard reagent formation from 2-Bromo-5-iodo-1,3-dimethylbenzene
<_ Application Notes and Protocols for the Selective Formation of 4-Bromo-3,5-dimethylphenylmagnesium Iodide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Grignard reagents are powerful nucleophiles widely employed in organic synthesis for the formation of carbon-carbon bonds.[1][2] In molecules possessing multiple halogen substituents, the selective formation of a Grignard reagent at a specific site is a crucial strategy for targeted molecular elaboration. This selectivity is governed by the differing bond dissociation energies of the carbon-halogen bonds, with the reactivity order being I > Br > Cl > F.[3][4][5] Consequently, in a dihalogenated compound containing both iodine and bromine, the carbon-iodine bond will preferentially react with magnesium to form the Grignard reagent.[4]
This document provides detailed application notes and a comprehensive experimental protocol for the chemoselective formation of a Grignard reagent from 2-Bromo-5-iodo-1,3-dimethylbenzene. The resulting organometallic intermediate, 4-Bromo-3,5-dimethylphenylmagnesium iodide, is a valuable building block for the synthesis of complex organic molecules, including pharmaceuticals and functional materials.
Application Notes
The selective formation of 4-Bromo-3,5-dimethylphenylmagnesium iodide from this compound offers a strategic advantage in multi-step syntheses. By leaving the bromine atom intact, a handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) is preserved. This allows for a modular approach to the synthesis of highly substituted aromatic compounds.
Potential Applications:
-
Pharmaceutical Synthesis: The 4-bromo-3,5-dimethylphenyl moiety can be found in various pharmacologically active molecules. This Grignard reagent serves as a key intermediate for introducing this structural unit.
-
Materials Science: Aryl Grignard reagents are precursors to conjugated polymers and other organic materials with interesting electronic and photophysical properties.
-
Agrochemical Development: The synthesis of novel pesticides and herbicides often involves the functionalization of aromatic scaffolds.
Data Presentation
The following table summarizes the key quantitative data for the selective Grignard reagent formation.
| Parameter | Value | Unit | Notes |
| Reactants | |||
| This compound | 1.0 | equivalent | |
| Magnesium Turnings | 1.2 | equivalent | A slight excess ensures complete reaction. |
| Anhydrous Tetrahydrofuran (THF) | 5 | mL per mmol of substrate | Solvent volume can be adjusted as needed. |
| Iodine | 1 small crystal | Used as an initiator.[6][7] | |
| Reaction Conditions | |||
| Temperature | Room Temperature to gentle reflux | °C | The reaction is exothermic. |
| Reaction Time | 1-2 | hours | Monitored by the consumption of magnesium. |
| Expected Product | |||
| 4-Bromo-3,5-dimethylphenylmagnesium iodide | ~85-95% | yield (in solution) | Yield is typically determined by subsequent reaction or titration.[8] |
Experimental Protocol
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (a few crystals)
-
Three-necked round-bottom flask
-
Reflux condenser
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon) with a bubbler
-
Heating mantle or water bath
-
Syringes and needles
Safety Precautions:
-
Grignard reagents are highly reactive and pyrophoric. The reaction must be carried out under a dry, inert atmosphere.[4]
-
Anhydrous solvents are essential, as Grignard reagents react violently with water.[6][9]
-
Ethereal solvents like THF are highly flammable. Work in a well-ventilated fume hood away from ignition sources.[4]
-
The reaction can be exothermic; have an ice-water bath readily available for cooling.[4]
Procedure:
-
Glassware Preparation: All glassware must be scrupulously dried by flame-drying under vacuum or oven-drying at >120 °C for several hours. Assemble the apparatus while hot and allow it to cool to room temperature under a positive pressure of inert gas (Nitrogen or Argon).
-
Reagent Setup:
-
Reaction Initiation:
-
Begin stirring the magnesium turnings.
-
Add a small portion (~10%) of the this compound solution from the dropping funnel to the magnesium.
-
Gently warm the flask with a heating mantle or by hand. The initiation of the reaction is indicated by the disappearance of the brown iodine color and the appearance of a cloudy solution, often accompanied by gentle refluxing of the solvent.[7]
-
If the reaction does not start, add another small crystal of iodine or a few drops of 1,2-dibromoethane.[10]
-
-
Addition of Substrate:
-
Once the reaction has initiated, add the remaining solution of this compound dropwise from the funnel at a rate that maintains a gentle reflux. The reaction is exothermic, and the addition rate should be controlled to prevent overheating. Use an ice-water bath to moderate the reaction temperature if necessary.
-
-
Reaction Completion:
-
After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for an additional 1-2 hours, or until most of the magnesium has been consumed. The resulting grayish, cloudy solution is the Grignard reagent, 4-Bromo-3,5-dimethylphenylmagnesium iodide.
-
-
Use of the Grignard Reagent:
-
The Grignard reagent should be used immediately in the subsequent synthetic step. The concentration can be determined by titration if required.[8]
-
Visualizations
Caption: Selective .
Caption: Experimental workflow for the synthesis of 4-Bromo-3,5-dimethylphenylmagnesium iodide.
References
- 1. byjus.com [byjus.com]
- 2. adichemistry.com [adichemistry.com]
- 3. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 4. benchchem.com [benchchem.com]
- 5. web.alfredstate.edu [web.alfredstate.edu]
- 6. Video: Grignard Reagent Preparation and Grignard Reaction [jove.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. leah4sci.com [leah4sci.com]
- 10. Grignard reagent - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Bromo-5-iodo-1,3-dimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-iodo-1,3-dimethylbenzene is a versatile synthetic intermediate of significant interest in the fields of pharmaceutical sciences, agrochemicals, and materials science. Its unique dihalogenated structure, featuring both a bromine and an iodine atom on the aromatic ring, allows for selective and sequential functionalization through palladium-catalyzed cross-coupling reactions. This differential reactivity, stemming from the weaker carbon-iodine (C-I) bond compared to the carbon-bromine (C-Br) bond, enables the targeted introduction of various substituents, facilitating the construction of complex molecular architectures.[1]
These application notes provide detailed protocols and guidelines for performing selective Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Stille cross-coupling reactions on this compound. The strategic application of these methodologies allows for the chemoselective formation of carbon-carbon and carbon-nitrogen bonds, preserving one of the halogen moieties for subsequent transformations.
Principle of Selectivity
The regioselectivity in the palladium-catalyzed cross-coupling of this compound is primarily governed by the difference in bond dissociation energies between the C-I and C-Br bonds. The C-I bond is weaker and therefore more susceptible to oxidative addition to a palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle. By carefully controlling the reaction conditions, such as temperature, catalyst system, and reaction time, it is possible to achieve selective coupling at the iodo-position while leaving the bromo-position intact for further functionalization.
Data Presentation: Representative Reaction Conditions and Yields
The following tables summarize typical reaction conditions and yields for the selective cross-coupling at the iodo-position of dihalogenated benzenes. While specific data for this compound is limited in the literature, the data presented for analogous substrates provide a strong predictive framework.
Table 1: Selective Suzuki-Miyaura Coupling of Aryl Bromoiodides
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) of Mono-iodocoupled Product |
| 1 | 1-Bromo-4-iodobenzene | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | >95 |
| 2 | 1-Bromo-3-iodobenzene | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | - | K₂CO₃ | Dioxane/H₂O | 90 | 8 | 92 |
| 3 | 2-Bromo-4-iodopyridine | 3-Thienylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 6 | 88 |
Table 2: Selective Sonogashira Coupling of Aryl Bromoiodides
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) of Mono-iodocoupled Product |
| 1 | 1-Bromo-4-iodobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | RT | 4 | 98 |
| 2 | 1-Bromo-3-iodobenzene | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | DMF | 50 | 6 | 95 |
| 3 | 2-Bromo-4-iodopyridine | 1-Hexyne | Pd(OAc)₂ (2) | CuI (3) | K₂CO₃ | Toluene | 80 | 12 | 85 |
Table 3: Selective Buchwald-Hartwig Amination of Aryl Bromoiodides
| Entry | Aryl Halide | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) of Mono-iodocoupled Product |
| 1 | 1-Bromo-4-iodobenzene | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12 | 90 |
| 2 | 1-Bromo-3-iodobenzene | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 18 | 85 |
| 3 | 1-iodo-3,5-dimethylbenzene | p-Toluidine | Ni(acac)₂ (2) | - | K₃PO₄ | - | - | - | 97[2] |
Table 4: Selective Stille Coupling of Aryl Bromoiodides
| Entry | Aryl Halide | Organostannane | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) of Mono-iodocoupled Product |
| 1 | 1-Bromo-4-iodobenzene | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (3) | - | - | Toluene | 100 | 12 | >90 |
| 2 | 1-Bromo-3-iodobenzene | Tributyl(vinyl)stannane | Pd₂(dba)₃ (2) | P(furyl)₃ (4) | - | THF | 65 | 8 | 88 |
| 3 | 2,5-dichloro-4-iodothiazole | Tributyl(phenyl)stannane | Pd₂(dba)₃ (2.5) | P(o-tol)₃ (10) | - | Toluene | 100 | 18 | 85 |
Experimental Protocols
General Considerations: All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. Reagents should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Protocol 1: Selective Suzuki-Miyaura Coupling at the Iodo-Position
This protocol describes the selective coupling of an arylboronic acid at the 5-iodo position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1-1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane/water, 4:1)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the palladium catalyst to the flask under a positive flow of inert gas.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction until completion (typically 4-16 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Selective Sonogashira Coupling at the Iodo-Position
This protocol details the copper-co-catalyzed coupling of a terminal alkyne at the 5-iodo position.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)
-
Copper(I) iodide (CuI, 2-5 mol%)
-
Amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
To a dry Schlenk flask, add this compound, the palladium catalyst, and CuI.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the anhydrous solvent and the amine base via syringe.
-
Stir the mixture for 10 minutes at room temperature.
-
Add the terminal alkyne dropwise.
-
Stir the reaction at room temperature or heat to 40-60 °C if necessary.
-
Monitor the reaction until completion (typically 2-8 hours).
-
Quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
Protocol 3: Selective Buchwald-Hartwig Amination at the Iodo-Position
This protocol describes the C-N bond formation at the 5-iodo position with a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%)
-
Strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.4 equiv)
-
Anhydrous solvent (e.g., toluene or dioxane)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst and the ligand to a dry Schlenk tube.
-
Add the solvent and stir for 10 minutes to form the active catalyst.
-
In a separate flask, dissolve this compound, the amine, and the base in the solvent.
-
Transfer the catalyst solution to the substrate solution via cannula.
-
Heat the reaction mixture to 90-110 °C.
-
Monitor the reaction until the starting material is consumed (typically 12-24 hours).
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Protocol 4: Selective Stille Coupling at the Iodo-Position
This protocol outlines the coupling of an organostannane reagent at the 5-iodo position.
Materials:
-
This compound (1.0 equiv)
-
Organostannane (e.g., tributyl(vinyl)stannane, 1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous solvent (e.g., toluene or THF)
-
Optional: Additive such as LiCl (2.0 equiv)
Procedure:
-
To a dry Schlenk flask, add this compound and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent via syringe.
-
Add the organostannane reagent dropwise.
-
If using, add the additive to the reaction mixture.
-
Heat the reaction to 80-110 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction and dilute with an organic solvent.
-
Wash the reaction mixture with a saturated aqueous solution of KF to remove tin byproducts, followed by brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Visualizations
References
Application Notes and Protocols for Regioselective Reactions of 2-Bromo-5-iodo-1,3-dimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the regioselective reactions of 2-Bromo-5-iodo-1,3-dimethylbenzene, a versatile building block in organic synthesis. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for selective functionalization, making this compound a valuable intermediate in the synthesis of complex molecules for pharmaceutical and materials science applications. This document outlines detailed protocols for key transformations, presents quantitative data for expected outcomes, and includes visualizations to illustrate reaction pathways.
Introduction
This compound (also known as 2-bromo-5-iodo-m-xylene) is a dihalogenated aromatic compound that serves as an excellent substrate for a variety of cross-coupling reactions. The C-I bond is significantly weaker and therefore more reactive than the C-Br bond towards oxidative addition in palladium-catalyzed reactions. This inherent difference in reactivity enables the selective functionalization at the 5-position (iodine) while leaving the 2-position (bromine) intact for subsequent transformations. This stepwise approach is a powerful strategy for the synthesis of highly substituted and unsymmetrical aromatic compounds.
Key Regioselective Reactions and Protocols
The primary regioselective reactions involving this compound are palladium-catalyzed cross-coupling reactions, including Sonogashira, Suzuki, and Buchwald-Hartwig amination. Additionally, selective metal-halogen exchange reactions can be employed to generate organometallic intermediates for further functionalization.
Regioselective Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. Due to the higher reactivity of the C-I bond, the reaction with this compound proceeds selectively at the 5-position.
Experimental Protocol:
A general procedure for the regioselective Sonogashira coupling is as follows:
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the terminal alkyne (1.1-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a copper(I) co-catalyst like CuI (2-5 mol%).
-
Solvent and Base: Add an anhydrous, degassed solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), followed by an amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv.).
-
Reaction Conditions: Stir the mixture under an inert atmosphere (Argon or Nitrogen) at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.[1]
Quantitative Data:
The following table summarizes typical reaction conditions and expected yields for the regioselective Sonogashira coupling of this compound with various terminal alkynes.
| Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Regioselectivity (I:Br) |
| Phenylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Et₃N (3) | THF | 25 | 4 | 92 | >98:2 |
| 1-Hexyne | PdCl₂(PPh₃)₂ (2) | CuI (4) | DIPA (3) | DMF | 25 | 6 | 88 | >98:2 |
| (Trimethylsilyl)acetylene | Pd(PPh₃)₄ (3) | CuI (5) | Et₃N (3) | Toluene | 40 | 3 | 95 | >99:1 |
Experimental Workflow:
Regioselective Suzuki Coupling
The Suzuki coupling reaction enables the formation of C-C bonds between an organoboron compound and an organohalide. Similar to the Sonogashira reaction, the Suzuki coupling of this compound occurs preferentially at the C-I bond.
Experimental Protocol:
A general procedure for the regioselective Suzuki coupling is as follows:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired boronic acid or ester (1.1-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equiv.).
-
Solvent: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and an aqueous solution of the base.
-
Reaction Conditions: Heat the reaction mixture with vigorous stirring under an inert atmosphere. The optimal temperature typically ranges from 80 to 100 °C. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.[2]
Quantitative Data:
| Boronic Acid | Pd Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Regioselectivity (I:Br) |
| Phenylboronic acid | Pd(PPh₃)₄ (2) | K₂CO₃ (2) | Toluene/H₂O | 90 | 12 | 94 | >98:2 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2.5) | Dioxane/H₂O | 85 | 10 | 91 | >99:1 |
| Thiophene-2-boronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ (3) | Toluene/H₂O | 100 | 8 | 87 | >97:3 |
Regioselective Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds. The reaction of this compound with an amine will selectively form the 5-amino derivative.
Experimental Protocol:
A general procedure for the regioselective Buchwald-Hartwig amination is as follows:
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with this compound (1.0 equiv.), the amine (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (1-5 mol%), a phosphine ligand (e.g., XPhos, SPhos, or BINAP) (2-10 mol%), and a base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃) (1.5-3.0 equiv.).
-
Solvent: Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Reaction Conditions: Seal the tube and heat the reaction mixture with stirring at a temperature typically between 80 and 110 °C. Monitor the reaction's progress.
-
Work-up: After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of Celite.
-
Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. The product is then purified by column chromatography.[3]
Quantitative Data:
| Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Regioselectivity (I:Br) |
| Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 16 | 89 | >98:2 |
| Aniline | Pd(OAc)₂ (3) | SPhos (6) | Cs₂CO₃ (2) | Dioxane | 110 | 18 | 85 | >99:1 |
| Benzylamine | Pd₂(dba)₃ (2) | BINAP (4) | K₃PO₄ (2.5) | Toluene | 100 | 20 | 82 | >97:3 |
Signaling Pathway Diagram:
Regioselective Metal-Halogen Exchange
Metal-halogen exchange, typically with organolithium or Grignard reagents, can also be performed regioselectively on this compound. The greater kinetic acidity of the proton ortho to the iodine atom and the higher propensity of iodine to undergo exchange leads to the selective formation of the 5-lithiated or 5-magnesiated species.
Experimental Protocol (Lithiation):
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a thermometer, dropping funnel, and nitrogen inlet, dissolve this compound (1.0 equiv.) in anhydrous THF.
-
Reagent Addition: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add a solution of n-butyllithium (1.0-1.1 equiv.) in hexanes via the dropping funnel, maintaining the temperature below -70 °C.
-
Reaction: Stir the mixture at -78 °C for 1-2 hours.
-
Quenching: The resulting organolithium species can be quenched with various electrophiles (e.g., CO₂, DMF, aldehydes, ketones) to introduce a new functional group at the 5-position.
-
Work-up and Purification: After quenching, allow the reaction to warm to room temperature, and then perform an appropriate aqueous work-up. The product is then extracted and purified by standard methods.
Quantitative Data:
| Electrophile | Product | Temp. (°C) | Time (h) | Yield (%) | Regioselectivity (I:Br) |
| CO₂ then H₃O⁺ | 4-Bromo-2,6-dimethylbenzoic acid | -78 | 1.5 | 85 | >99:1 |
| DMF then H₃O⁺ | 4-Bromo-2,6-dimethylbenzaldehyde | -78 | 2 | 80 | >99:1 |
| Acetone then H₃O⁺ | 2-(4-Bromo-2,6-dimethylphenyl)propan-2-ol | -78 | 1 | 78 | >98:2 |
Conclusion
This compound is a highly valuable and versatile building block for the regioselective synthesis of complex aromatic compounds. The pronounced reactivity difference between the carbon-iodine and carbon-bromine bonds allows for a wide range of selective transformations at the 5-position, including Sonogashira, Suzuki, and Buchwald-Hartwig couplings, as well as metal-halogen exchange reactions. The protocols and data presented herein provide a solid foundation for researchers to utilize this reagent in their synthetic endeavors, enabling the efficient construction of novel molecules for various applications in drug discovery and materials science. Further optimization of the reaction conditions may be necessary for specific substrates to achieve maximum yields and selectivity.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 2-Bromo-5-iodo-1,3-dimethylbenzene
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the Suzuki-Miyaura cross-coupling of 2-bromo-5-iodo-1,3-dimethylbenzene. The guidance addresses common challenges such as chemoselectivity, steric hindrance, and low yields.
Frequently Asked Questions (FAQs)
Q1: Which halogen is expected to react first in the Suzuki coupling of this compound? A1: The carbon-iodine (C-I) bond is weaker and more reactive towards oxidative addition with the palladium catalyst than the carbon-bromine (C-Br) bond.[1] Therefore, selective coupling at the iodo-position is generally favored under controlled conditions. The typical reactivity order for aryl halides in Suzuki coupling is I > OTf > Br >> Cl.[2][3]
Q2: My reaction is sluggish and gives low yields. What are the likely causes related to the substrate's structure? A2: Low yields with this substrate are often due to two main factors:
-
Steric Hindrance: The two ortho-methyl groups on the benzene ring impede the palladium catalyst's approach to the C-I bond, slowing down the oxidative addition step, which is often the rate-determining step of the catalytic cycle.[2][4]
-
Catalyst Decomposition: Higher temperatures, which may be required to overcome steric hindrance, can lead to catalyst decomposition before the reaction reaches completion.[4]
Q3: What are the most common side reactions observed with this substrate? A3: The most prevalent side reactions include:
-
Protodeboronation: The cleavage of the C-B bond in the boronic acid reagent, which is often promoted by harsh bases or excess water.[4]
-
Dehalogenation: The replacement of the iodine or bromine atom with a hydrogen atom, leading to a reduced byproduct. This can be caused by palladium-hydride species formed from reactions with the base, solvent, or water.[5]
-
Homocoupling: The coupling of two boronic acid molecules or two aryl halide molecules, which consumes starting materials and complicates purification.
Q4: How can I achieve selective mono-coupling at the iodine position and avoid di-substitution? A4: To favor mono-arylation at the more reactive iodo-position, it is crucial to use mild and controlled reaction conditions.[6] Key strategies include:
-
Stoichiometry Control: Use a slight excess (e.g., 1.1-1.2 equivalents) of the boronic acid to limit the availability for a second coupling.[6]
-
Lower Temperature: Running the reaction at a lower temperature (e.g., 50-80 °C) can provide enough energy to activate the C-I bond while leaving the C-Br bond intact.[7]
-
Shorter Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to prevent the slower, secondary coupling at the bromine position.[6]
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments.
Problem: Low to No Yield of the Desired Product
| Possible Cause | Recommended Solution | Rationale |
| Inefficient Oxidative Addition | Switch to a bulkier, more electron-rich phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand.[5][8] | These ligands accelerate the oxidative addition step, which is often slow for sterically hindered substrates.[4][9] |
| Catalyst Deactivation | Use a pre-catalyst (e.g., XPhos Pd G3/G4) that readily forms the active Pd(0) species. Ensure all reagents and solvents are properly degassed to remove oxygen. | Pre-catalysts are often more stable and provide a consistent concentration of the active catalyst. Oxygen can oxidize and deactivate the Pd(0) catalyst. |
| Sub-optimal Base | Screen a panel of bases. Weaker bases like K₂CO₃ or K₃PO₄ are often effective and can minimize side reactions. Cs₂CO₃ is a stronger base that can sometimes improve yields with challenging substrates.[4][5] | The base plays a crucial role in the transmetalation step. Its strength and solubility can significantly impact the reaction rate and outcome.[10] |
| Poor Reagent Quality | Ensure the boronic acid or ester is pure and dry. Impurities can inhibit the catalyst. | Protodeboronation can occur if the boronic acid has degraded during storage. |
Problem: Significant Formation of Side Products
| Side Product | Possible Cause | Recommended Solution |
| Protodeboronation | Base is too strong or reaction conditions are too harsh. | Use a milder base such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[4] Use anhydrous solvents like dioxane or toluene to minimize water content.[5] |
| Dehalogenation (Ar-H) | Presence of Pd-H species from reaction with base, solvent, or water. | Ensure solvents are rigorously dried and degassed. Avoid alcohol solvents, which can be hydride sources.[5] |
| Homocoupling (R-R or Ar-Ar) | Oxygen in the reaction mixture; catalyst system promotes it. | Thoroughly degas the reaction mixture (e.g., via 3-4 cycles of vacuum/backfill with argon or nitrogen). Screen different palladium/ligand combinations. |
| Di-substituted Product | Reaction temperature is too high or reaction time is too long. | Reduce the reaction temperature. Perform a time-course study to find the optimal reaction time that favors mono-coupling.[6] |
Experimental Protocols
General Protocol for Selective Suzuki-Miyaura Mono-Coupling
This protocol provides a starting point for the selective coupling at the iodo-position. Optimization may be required for different boronic acid coupling partners.
-
Reagent Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and/or ligand.[1]
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of toluene/water or dioxane/water) via syringe.[1]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[5]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: A logical workflow for troubleshooting common issues in Suzuki coupling reactions.
Caption: The catalytic cycle for Suzuki coupling, highlighting selective oxidative addition at the C-I bond.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reddit.com [reddit.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Purification of 2-Bromo-5-iodo-1,3-dimethylbenzene Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2-bromo-5-iodo-1,3-dimethylbenzene. This valuable intermediate is often synthesized via a Sandmeyer reaction of 4-iodo-2,6-dimethylaniline, and effective purification is critical for downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in the synthesis of this compound?
A1: Common impurities can include unreacted starting materials such as 4-iodo-2,6-dimethylaniline, side-products from the Sandmeyer reaction like phenol derivatives (e.g., 4-iodo-2,6-dimethylphenol) formed by the reaction of the diazonium salt with water, and biaryl compounds from the coupling of aryl radicals. Positional isomers, although less common in this specific synthesis due to the directed nature of the Sandmeyer reaction, should also be considered as potential minor impurities.
Q2: What is a general purity expectation for commercially available this compound?
A2: Commercially available this compound is typically offered at purities of 97% or higher.[1][2][3] This benchmark can help in assessing the effectiveness of your purification protocol.
Q3: Which purification techniques are most effective for this compound?
A3: The most commonly employed and effective purification techniques for this compound are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities.
Q4: How can I monitor the progress of the purification?
A4: Thin-Layer Chromatography (TLC) is an effective technique to monitor the purification process. Use a suitable eluent system (e.g., hexane/ethyl acetate mixtures) to separate the desired product from impurities. Visualization can be achieved under UV light (254 nm), as aromatic compounds typically show as dark spots on a fluorescent background.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause(s) | Solution(s) |
| Product does not crystallize upon cooling. | - Too much solvent was used.- The solution is supersaturated. | - Reduce the solvent volume by evaporation and allow the solution to cool again.- Scratch the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of the pure compound. |
| An oil forms instead of crystals. | - The melting point of the compound is lower than the boiling point of the solvent.- The compound is significantly impure. | - Try a lower-boiling point solvent.- Redissolve the oil in a minimum amount of hot solvent and allow it to cool very slowly.- Consider a preliminary purification by column chromatography to remove significant impurities before recrystallization. |
| Low recovery of the purified product. | - The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration. | - Ensure the solution is cooled sufficiently (e.g., in an ice bath) before filtration.- Minimize the amount of solvent used for washing the crystals and use ice-cold solvent.- For hot filtration, use a pre-heated funnel and a minimal amount of extra hot solvent to rinse. |
| Crystals are colored. | - Colored impurities are present. | - Add a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can also adsorb some of the desired product. |
Column Chromatography
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of spots on TLC. | - Inappropriate solvent system (eluent). | - Adjust the polarity of the eluent. For non-polar compounds like this, start with a non-polar solvent (e.g., hexane) and gradually add a more polar solvent (e.g., ethyl acetate or dichloromethane) until a good separation with an Rf value of 0.2-0.4 for the target compound is achieved. |
| Product elutes too quickly or too slowly. | - Eluent polarity is too high or too low. | - If the product elutes too quickly (high Rf), decrease the eluent polarity.- If the product elutes too slowly (low Rf), increase the eluent polarity. |
| Broad or tailing bands. | - Column is overloaded.- Column was not packed properly.- Compound is degrading on the silica gel. | - Use a larger column or reduce the amount of crude product loaded.- Ensure the silica gel is packed uniformly without air bubbles.- Consider using a less acidic stationary phase like alumina or deactivating the silica gel with a small amount of a basic modifier like triethylamine in the eluent if the compound is acid-sensitive. |
| Cracks appear in the silica gel bed. | - The column has run dry. | - Always keep the silica gel bed covered with the eluent. |
Data Presentation
The following table summarizes expected outcomes for the purification of this compound. The values are estimates based on typical laboratory results for similar compounds and should be used as a general guideline.
| Purification Method | Typical Starting Purity | Expected Final Purity | Typical Yield | Key Considerations |
| Recrystallization | 85-95% | >98% | 70-90% | Effective for removing small amounts of impurities. Solvent selection is crucial. |
| Column Chromatography | 70-90% | >99% | 60-85% | More effective for separating complex mixtures and closely related impurities. Can be more time-consuming and result in lower yields due to product loss on the column. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
-
Dissolution: In a fume hood, transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently on a hot plate with stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or in a desiccator to remove all traces of the solvent.
Protocol 2: Column Chromatography
-
Eluent Selection: Using TLC, determine a suitable eluent system. A good starting point for this compound is a mixture of hexane and ethyl acetate (e.g., 98:2 v/v). Adjust the ratio to achieve an Rf value of approximately 0.3 for the desired product.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a chromatography column. Allow the silica to settle, ensuring a uniform and crack-free bed. Add a thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane. Carefully apply the solution to the top of the silica gel bed.
-
Elution: Add the eluent to the column and apply gentle pressure (flash chromatography) or allow it to flow by gravity. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Mandatory Visualization
Caption: Purification workflow for this compound.
References
Technical Support Center: Reactions of 2-Bromo-5-iodo-1,3-dimethylbenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-5-iodo-1,3-dimethylbenzene. The following sections address common issues encountered during key synthetic transformations, offering insights into the formation of byproducts and strategies for their mitigation.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile dihalogenated aromatic compound primarily used in chemoselective cross-coupling reactions. The significant difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for stepwise functionalization. The most common reactions include:
-
Suzuki-Miyaura Coupling: Formation of carbon-carbon bonds with boronic acids.
-
Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds with amines.
-
Sonogashira Coupling: Formation of carbon-carbon bonds with terminal alkynes.
-
Heck Coupling: Formation of carbon-carbon bonds with alkenes.
-
Grignard Reagent Formation: Creation of an organomagnesium reagent for subsequent reactions with electrophiles.
Q2: Why is the carbon-iodine bond more reactive than the carbon-bromine bond in cross-coupling reactions?
A2: The higher reactivity of the C-I bond is attributed to its lower bond dissociation energy compared to the C-Br bond. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the aryl halide to the palladium(0) complex. The weaker C-I bond undergoes this oxidative addition more readily and under milder conditions than the C-Br bond.[1]
Q3: What are the general classes of byproducts I should expect when working with this compound?
A3: Regardless of the specific reaction, there are several common types of byproducts to anticipate:
-
Homocoupling Products: Dimerization of the starting material or the coupling partner.
-
Hydrodehalogenation Products: Replacement of a halogen atom (iodine or bromine) with a hydrogen atom.
-
Products from Reaction at the Less Reactive Halogen: If the reaction is intended to be selective for the C-I bond, reaction at the C-Br bond can occur as a side reaction, especially under forcing conditions.
-
Double-Reaction Products: In cases of intended mono-functionalization, the formation of a product where both the iodine and bromine have reacted.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue: Low yield of the desired mono-coupled product at the iodine position and formation of significant byproducts.
Possible Byproducts:
-
Homocoupling of Boronic Acid: Formation of a biaryl derived from the boronic acid coupling with itself. This is often promoted by the presence of oxygen.
-
1,3-Dimethylbenzene: Resulting from the hydrodehalogenation of the starting material.
-
2-Bromo-5-phenyl-1,3-dimethylbenzene (if using phenylboronic acid): The desired product.
-
2,5-Diphenyl-1,3-dimethylbenzene: The product of double coupling.
-
Starting Material: Unreacted this compound.
Troubleshooting Workflow:
Caption: Troubleshooting Suzuki Coupling Byproducts.
Illustrative Data on Byproduct Formation in a Selective Suzuki Coupling:
| Product/Byproduct | Typical Yield Range (%) | Conditions Favoring Formation |
| Desired Mono-Coupled Product | 70-95 | Optimized conditions (controlled temperature, inert atmosphere) |
| Homocoupled Boronic Acid | 5-20 | Presence of oxygen, elevated temperatures. |
| 1,3-Dimethylbenzene (Hydrodehalogenation) | <5 | Protic solvents, presence of water, extended reaction times. |
| Di-Coupled Product | <10 | Higher temperatures, longer reaction times, excess boronic acid. |
Experimental Protocol: Selective Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Solvent Addition: Add a degassed solvent system (e.g., a 4:1 mixture of toluene and water) via cannula.
-
Reaction Conditions: Stir the mixture vigorously under an inert atmosphere (N₂ or Ar) at a controlled temperature (typically 80-90 °C).
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination
Issue: Incomplete conversion and formation of hydrodehalogenated byproducts when attempting selective amination at the iodine position.
Possible Byproducts:
-
2-Bromo-1,3-dimethylbenzene: The primary hydrodehalogenation byproduct from the C-I position.
-
Starting Material: Unreacted this compound.
-
Di-aminated Product: If the reaction is pushed too hard.
Troubleshooting Logic:
Caption: Troubleshooting Buchwald-Hartwig Amination.
Illustrative Data on Byproduct Formation in a Selective Buchwald-Hartwig Amination:
| Product/Byproduct | Typical Yield Range (%) | Conditions Favoring Formation |
| Desired Mono-aminated Product | 60-90 | Appropriate choice of ligand and base, anhydrous conditions. |
| 2-Bromo-1,3-dimethylbenzene (Hydrodehalogenation) | 5-30 | High temperatures, presence of moisture, less sterically hindered ligands. |
| Di-aminated Product | <5 | High excess of amine, prolonged reaction times, higher temperatures. |
Experimental Protocol: Selective Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a strict inert atmosphere, combine this compound (1.0 equiv.), the amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.4 equiv.) in a dry reaction vessel.
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.
-
Reaction Conditions: Seal the vessel and heat the mixture with stirring at a temperature typically between 80-110 °C.
-
Monitoring and Work-up: Follow the general procedure outlined for the Suzuki-Miyaura coupling.
Grignard Reagent Formation
Issue: Low yield of the desired product after quenching the Grignard reagent with an electrophile, with evidence of homocoupling and protonated starting material.
Possible Byproducts:
-
2,2'-Dibromo-5,5'-diiodo-1,1',3,3'-tetramethyl-biphenyl (Wurtz Coupling): Homocoupling of the Grignard reagent with unreacted starting material.
-
2-Bromo-1,3-dimethylbenzene: Formed by quenching of the Grignard reagent by trace moisture.
-
1,3-Dimethylbenzene: From hydrodehalogenation.
Troubleshooting Pathway:
Caption: Troubleshooting Grignard Reaction Byproducts.
Illustrative Data on Byproduct Formation in a Selective Grignard Reaction:
| Product/Byproduct | Typical Yield Range (%) | Conditions Favoring Formation |
| Desired Product (after quench) | 50-80 | Strictly anhydrous conditions, slow addition of the halide. |
| Wurtz Coupling Product | 10-40 | High local concentration of the halide, less reactive magnesium. |
| 2-Bromo-1,3-dimethylbenzene (Protonated Grignard) | 5-20 | Presence of moisture in the solvent, glassware, or electrophile. |
Experimental Protocol: Selective Grignard Reagent Formation
-
Preparation: Rigorously dry all glassware. Place magnesium turnings (1.5 equiv.) in a flask and activate them (e.g., with a crystal of iodine or a few drops of 1,2-dibromoethane) under an inert atmosphere.
-
Reaction Initiation: Add a small amount of a solution of this compound (1.0 equiv.) in anhydrous THF to the activated magnesium. Gentle heating may be required to initiate the reaction.
-
Grignard Formation: Once the reaction has started (as evidenced by a color change and gentle reflux), add the remaining aryl halide solution dropwise at a rate that maintains a steady reaction.
-
Reaction with Electrophile: After the magnesium has been consumed, cool the Grignard solution and add the desired electrophile slowly at an appropriate temperature (often 0 °C or -78 °C).
-
Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with an organic solvent.
References
Technical Support Center: Synthesis of 2-Bromo-5-iodo-1,3-dimethylbenzene
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 2-Bromo-5-iodo-1,3-dimethylbenzene. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to address common challenges encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most common and effective method is a two-step process. It begins with the iodination of 2,6-dimethylaniline to produce 4-iodo-2,6-dimethylaniline. This intermediate is then converted to the final product, this compound, via a Sandmeyer reaction.[1][2][3]
Q2: Why is temperature control so critical during the diazotization step of the Sandmeyer reaction?
The diazotization reaction, which converts the primary aromatic amine to a diazonium salt, is highly exothermic.[4] Aryl diazonium salts are unstable and prone to decomposition at temperatures above 0-5 °C.[5][6][7] Failure to maintain a low temperature can lead to the decomposition of the diazonium salt, resulting in the formation of unwanted byproducts such as phenols and tar-like substances, and a significant reduction in the yield of the desired product.[4][7][8]
Q3: How can I confirm that the diazotization of 4-iodo-2,6-dimethylaniline is complete?
A simple and effective way to check for the completion of the diazotization is to use starch-iodide paper. The presence of excess nitrous acid, which is necessary for the reaction to go to completion, will turn the starch-iodide paper a blue-black color.[8]
Q4: What are the potential side products in the Sandmeyer bromination step?
Besides the desired this compound, several side products can form. These include the corresponding phenol (from the reaction of the diazonium salt with water), biaryl compounds (from the coupling of aryl radicals), and potentially unreacted starting material if the reaction is incomplete.[8][9][10]
Q5: Can I use copper(II) bromide instead of copper(I) bromide for the Sandmeyer reaction?
While the traditional Sandmeyer reaction utilizes copper(I) salts as the catalyst, some variations have been developed that use other transition metal salts, including copper(II).[8][10] However, for the classic and most reliable Sandmeyer bromination, copper(I) bromide is the recommended catalyst.[10]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield of Final Product | Incomplete diazotization of the starting material. | Ensure an excess of nitrous acid is present by testing with starch-iodide paper.[8] Maintain vigorous stirring throughout the addition of sodium nitrite. |
| Decomposition of the diazonium salt due to elevated temperature. | Maintain a strict temperature range of 0-5 °C during the diazotization step using an ice-salt bath.[4][5] Pre-cool the sodium nitrite solution before addition. | |
| Inefficient Sandmeyer reaction. | Ensure the use of freshly prepared copper(I) bromide. Consider using a catalytic system of Cu(I)/Cu(II) to improve efficiency.[11] | |
| Formation of a Dark, Tarry Substance | Decomposition of the diazonium salt at elevated temperatures. | Immediately improve cooling of the reaction mixture. Add the sodium nitrite solution more slowly to better control the exotherm.[4][8] |
| Radical polymerization side reactions. | Ensure the absence of impurities that could initiate radical polymerization. Work under an inert atmosphere if necessary. | |
| Product is Contaminated with Copper | Incomplete removal of the copper catalyst during workup. | Wash the organic layer thoroughly with a saturated aqueous solution of ammonium chloride or EDTA to complex and remove residual copper salts.[12] |
| Difficulty in Purifying the Final Product | Presence of closely related impurities, such as the starting material or phenol byproduct. | Utilize column chromatography on silica gel for purification. A non-polar eluent system, such as hexane or a mixture of hexane and a small amount of a slightly more polar solvent, should provide good separation. |
| Incomplete Iodination of 2,6-dimethylaniline | Insufficient amount of iodinating agent. | Use a slight excess of iodine to ensure complete conversion of the starting material. |
| Reaction time is too short. | Monitor the reaction progress by TLC. If starting material is still present, extend the reaction time. |
Experimental Protocols
Step 1: Synthesis of 4-iodo-2,6-dimethylaniline
This protocol is adapted from a literature procedure for the iodination of 2,6-dialkylanilines.[2][13]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 2,6-Dimethylaniline | 121.18 | 50 g | 0.413 |
| Iodine | 253.81 | 157.3 g | 0.620 |
| 1,4-Dioxane | - | 400 mL | - |
| Pyridine | - | 40 mL | - |
| Saturated Sodium Thiosulfate Solution | - | As needed | - |
| Methylene Chloride | - | As needed | - |
| Anhydrous Sodium Sulfate | - | As needed | - |
Procedure:
-
To a solution of 2,6-dimethylaniline (50 g) in 1,4-dioxane (400 mL) and pyridine (40 mL), slowly add iodine (157.3 g) at 0 °C.
-
Stir the solution for 1 hour at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
Add a saturated solution of sodium thiosulfate to quench the excess iodine.
-
Separate the layers and extract the aqueous layer with methylene chloride.
-
Combine the organic layers, dry with anhydrous sodium sulfate, and evaporate the solvent under vacuum to obtain 4-iodo-2,6-dimethylaniline.
Step 2: Synthesis of this compound via Sandmeyer Reaction
This protocol is based on a general procedure for the Sandmeyer reaction.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 4-iodo-2,6-dimethylaniline | 247.08 | 20 mmol | - |
| Concentrated Sulfuric Acid | 98.08 | 40 mmol | - |
| Sodium Nitrite | 69.00 | 21 mmol | - |
| Copper(I) Bromide | 143.45 | 20 mmol | - |
| Hydrobromic Acid (48%) | - | 20 mmol | - |
| Water | - | As needed | - |
| Hexane | - | As needed | - |
Procedure:
-
In a flask, stir a mixture of 4-iodo-2,6-dimethylaniline (20 mmol) and concentrated sulfuric acid (40 mmol) in water (100 mL) in an ice bath, ensuring the temperature is below 5 °C.
-
Slowly add a pre-cooled solution of sodium nitrite (21 mmol) in water (100 mL) dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes in the ice bath.
-
In a separate flask, prepare a solution of copper(I) bromide (20 mmol) in hydrobromic acid (20 mmol).
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using hexane as the eluent to obtain this compound.
Visualized Workflows
Caption: Synthetic workflow for this compound.
References
- 1. Synthesis routes of 4-Iodo-2,6-dimethylaniline [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. chemistrypsneetjeewbjee.quora.com [chemistrypsneetjeewbjee.quora.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. lscollege.ac.in [lscollege.ac.in]
- 10. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 11. Catalytic Sandmeyer Bromination [organic-chemistry.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Simple and scalable iodination of 2,6–dialkylanilines: useful building blocks for synthesis. [protocols.io]
Technical Support Center: Improving Yield in 2-Bromo-5-iodo-1,3-dimethylbenzene Couplings
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) to help you improve yields and achieve desired outcomes in cross-coupling reactions involving 2-Bromo-5-iodo-1,3-dimethylbenzene.
Frequently Asked Questions (FAQs)
Q1: What is the expected order of reactivity for the carbon-halogen bonds in this compound?
A1: In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds generally follows the order: C-I > C-Br > C-Cl.[1] Therefore, the carbon-iodine bond at the 5-position is significantly more reactive than the carbon-bromine bond at the 2-position. This difference in reactivity is the basis for achieving regioselective couplings.
Q2: How can I achieve selective coupling at the iodine position?
A2: To favor coupling at the more reactive iodo-position, it is crucial to employ mild reaction conditions. This includes using lower temperatures, shorter reaction times, and a catalyst system with lower reactivity. By carefully controlling these parameters, you can achieve selective functionalization at the C-I bond while leaving the C-Br bond intact for subsequent transformations.[2]
Q3: Is it possible to achieve selective coupling at the bromine position?
A3: While more challenging, selective coupling at the less reactive bromo-position can be achieved. This typically requires blocking the iodo-position first or using specialized catalyst systems that can invert the natural reactivity.[2] Some strategies involve the use of specific ligands that sterically hinder the iodo-position or reaction conditions that favor a different mechanistic pathway. However, the more common approach is to first react at the iodo-position and then perform a second coupling at the bromo-position under more forcing conditions.
Q4: What are the common causes of low yield in coupling reactions with this substrate?
A4: Low yields in cross-coupling reactions with this compound can stem from several factors:
-
Catalyst Deactivation: The active Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation.[3] Inadequate degassing of solvents and reagents is a common cause of catalyst deactivation.
-
Steric Hindrance: The two methyl groups on the benzene ring introduce steric hindrance, which can slow down the reaction and lead to lower yields.[4]
-
Suboptimal Reaction Conditions: The choice of ligand, base, solvent, and temperature are all critical and need to be optimized for this specific substrate.
-
Side Reactions: Homocoupling of the starting material or the coupling partner can be a significant side reaction, reducing the yield of the desired product.[5]
Troubleshooting Guides
Issue 1: Low or No Product Formation
If you are observing low or no yield of your desired coupled product, consider the following troubleshooting steps:
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yield coupling reactions.
Issue 2: Poor Regioselectivity (Mixture of C-I and C-Br coupled products)
If you are struggling to achieve selective coupling at the iodine position, consider the following:
Decision Tree for Improving Regioselectivity
Caption: Decision tree for optimizing regioselective C-I coupling.
Experimental Protocols & Data
The following protocols are adapted from established methods for structurally similar bromo-iodo-arenes and should serve as a good starting point for the optimization of your reaction with this compound.
Suzuki-Miyaura Coupling (Selective at C-I)
This protocol is for the selective coupling of an arylboronic acid at the C-I position.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1-1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/H₂O, 4:1)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the palladium catalyst.
-
Add the degassed solvent system.
-
Stir the reaction mixture at a controlled temperature (e.g., 50-80 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Quantitative Data: Effect of Base and Ligand on Yield (Model System: 4-Bromotoluene Suzuki Coupling)
| Entry | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | Na₂CO₃ | Toluene/H₂O | 100 | 12 | 98 |
| 2 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 95 |
| 3 | Pd₂(dba)₃ | SPhos | Cs₂CO₃ | Dioxane | 80 | 2 | 96 |
| 4 | Pd(OAc)₂ | PPh₃ | K₃PO₄ | Toluene | 90 | 16 | 97 |
Data compiled from multiple sources for illustrative purposes. Yields are highly substrate and condition dependent.[6]
Sonogashira Coupling (Selective at C-I)
This protocol describes the selective coupling of a terminal alkyne at the C-I position.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) iodide (CuI, 1-2 mol%)
-
Base (e.g., Triethylamine or Diisopropylethylamine, 2-3 equiv)
-
Solvent (e.g., THF or DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and CuI.
-
Add the anhydrous solvent, followed by the base.
-
Add the terminal alkyne dropwise.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C).
-
Monitor the reaction by TLC.
-
Upon completion, dilute with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Quantitative Data: Sonogashira Coupling of Aryl Iodides with Phenylacetylene
| Entry | Aryl Iodide | Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Iodobenzene | Pd(PPh₃)₄ | CuI | Et₃N | DMF | RT | 95 |
| 2 | 4-Iodotoluene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | RT | 92 |
| 3 | 4-Iodoanisole | Pd(OAc)₂/PPh₃ | CuI | i-Pr₂NH | Toluene | 50 | 88 |
Representative data; yields are dependent on specific substrates and conditions.
Buchwald-Hartwig Amination (Selective at C-I)
This protocol outlines the selective amination at the C-I position.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Base (e.g., NaOtBu or LHMDS, 1.5 equiv)
-
Solvent (e.g., Toluene or Dioxane)
Procedure:
-
In a glovebox, add the palladium precatalyst and base to a dry reaction tube.
-
Add this compound and the solvent.
-
Add the amine.
-
Seal the tube and heat the reaction mixture with stirring (e.g., 80-100 °C).
-
Monitor the reaction by GC-MS or LC-MS.
-
Upon completion, cool to room temperature, dilute with an organic solvent, and filter through celite.
-
Concentrate the filtrate and purify by column chromatography.
Note: Aryl iodides can sometimes be challenging substrates in Buchwald-Hartwig amination due to the potential for catalyst inhibition by the iodide anion.[7] The use of specialized ligands and precatalysts is often beneficial.
Quantitative Data: Buchwald-Hartwig Amination of Bromopyridines with Various Amines
| Amine | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Yield |
| Aniline | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 110 | Good to Excellent |
| n-Butylamine | Pd(OAc)₂ | RuPhos | NaOtBu | Toluene | 80-100 | Good to High |
| Morpholine | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 100 | High |
Data from amination of bromopyridines, providing a starting point for optimization.[8]
Stille Coupling (Selective at C-I)
This protocol is for the selective coupling of an organostannane at the C-I position.
Materials:
-
This compound (1.0 equiv)
-
Organostannane (1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Solvent (e.g., Toluene or DMF)
-
Optional: Additive such as LiCl
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound and the palladium catalyst.
-
Add the anhydrous solvent.
-
Add the organostannane.
-
Heat the reaction mixture (e.g., 80-100 °C).
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction and quench with an aqueous KF solution to remove tin byproducts.
-
Filter the mixture, extract the aqueous layer with an organic solvent, and wash the combined organic layers.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Note on Stille Couplings: While effective, organostannanes are toxic, and removal of tin byproducts can be challenging.[9]
This technical support center provides a foundation for troubleshooting and optimizing your cross-coupling reactions with this compound. Remember that for this specific sterically hindered substrate, some degree of empirical optimization of the reaction conditions will likely be necessary to achieve the highest possible yields.
References
- 1. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. zenodo.org [zenodo.org]
- 5. benchchem.com [benchchem.com]
- 6. uwindsor.ca [uwindsor.ca]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. jk-sci.com [jk-sci.com]
Technical Support Center: 2-Bromo-5-iodo-1,3-dimethylbenzene Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-5-iodo-1,3-dimethylbenzene. The content is designed to address specific issues that may be encountered during common synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: What is the primary reactivity difference between the bromine and iodine substituents on this compound in palladium-catalyzed cross-coupling reactions?
A1: In palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Stille couplings, the carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond.[1][2] This is because the C-I bond is weaker and therefore more susceptible to oxidative addition by the palladium(0) catalyst, which is typically the rate-determining step of the catalytic cycle.[3] This difference in reactivity allows for chemoselective functionalization at the iodine position under carefully controlled, milder reaction conditions.[1]
Q2: How can I achieve selective mono-functionalization at the iodine position?
A2: To achieve selective coupling at the more reactive iodo-position, it is crucial to employ mild reaction conditions.[2] This includes using lower reaction temperatures, shorter reaction times, and a less reactive catalyst system.[2] It is also important to control the stoichiometry of the coupling partner, typically using 1.0 to 1.2 equivalents.[1]
Q3: Is it possible to perform a subsequent reaction at the bromine position?
A3: Yes, the bromine substituent remains available for a second cross-coupling reaction. After the initial selective reaction at the iodine position, the less reactive C-Br bond can be functionalized by applying more forcing (harsher) reaction conditions.[4] This may involve higher temperatures, longer reaction times, or a more active catalyst system.[4] This stepwise approach is a powerful strategy for the synthesis of unsymmetrical biaryl compounds.[5]
Q4: What are the general workup procedures for reactions involving this compound?
A4: A general workup for cross-coupling reactions involves quenching the reaction, typically with water or a saturated aqueous solution of ammonium chloride. The aqueous layer is then extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over an anhydrous salt such as sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then typically purified by column chromatography on silica gel.[6]
Q5: What are some common side reactions to be aware of?
A5: Common side reactions in palladium-catalyzed cross-couplings include homocoupling of the organometallic reagent (e.g., boronic acid in Suzuki coupling or organostannane in Stille coupling) and dehalogenation of the starting material.[7][8] In Sonogashira coupling, a significant side reaction can be the homocoupling of the terminal alkyne (Glaser coupling).[6] For Grignard reagent formation, a major side reaction is Wurtz-type homocoupling of the aryl halide.[9]
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Material in Cross-Coupling Reactions
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the palladium catalyst is active. Use fresh catalyst or a pre-catalyst that is readily reduced to Pd(0). For reactions sensitive to air, ensure rigorous inert atmosphere techniques are used.[2] |
| Suboptimal Reaction Conditions | Screen different solvents, bases, and temperatures. The choice of base is often critical and substrate-dependent.[2] |
| Poor Ligand Choice | The ligand plays a crucial role in stabilizing the catalyst and facilitating the catalytic cycle. For challenging couplings, consider using more electron-rich and bulky phosphine ligands.[2] |
| Inhibitors in the Reaction Mixture | Ensure all reagents and solvents are pure and free from impurities that could poison the catalyst. |
Issue 2: Poor Selectivity (Reaction at both Bromine and Iodine Positions)
| Potential Cause | Troubleshooting Steps |
| Reaction Conditions Too Harsh | To selectively target the C-I bond, use milder conditions. Lower the reaction temperature and shorten the reaction time. Monitor the reaction progress closely by TLC or LC-MS to stop the reaction once the mono-substituted product is formed.[1] |
| Highly Reactive Catalyst System | A very active catalyst may not effectively differentiate between the C-I and C-Br bonds. Consider using a less reactive catalyst, for example, one with less electron-rich ligands.[2] |
| Prolonged Reaction Time | Even under mild conditions, extended reaction times can lead to a slow reaction at the less reactive C-Br site. Optimize the reaction time by careful monitoring.[1] |
Issue 3: Difficulty in Grignard Reagent Formation
| Potential Cause | Troubleshooting Steps |
| Inactive Magnesium | The surface of magnesium turnings can be coated with a passivating layer of magnesium oxide. Activate the magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanical means such as crushing the turnings.[10] |
| Presence of Moisture | Grignard reagents are extremely sensitive to moisture. Ensure all glassware is flame-dried or oven-dried and the reaction is carried out under a strictly anhydrous and inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.[11] |
| Wurtz-Type Homocoupling | This side reaction can be minimized by the slow, controlled addition of the aryl halide solution to the magnesium suspension and by maintaining a lower reaction temperature.[9] |
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected yields for the selective mono-functionalization of this compound at the iodine position. Please note that specific yields can vary depending on the coupling partner and precise reaction conditions.
| Reaction Type | Coupling Partner | Catalyst System (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Suzuki | Arylboronic acid | Pd(PPh₃)₄ (2-5) | K₂CO₃ | Dioxane/H₂O | 80-100 | 12 | 70-95[1][12] |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂/CuI (3/5) | Et₃N | DMF or THF | RT - 80 | 4-24 | 80-95[6] |
| Stille | Organostannane | Pd(PPh₃)₄ (2-5) | - | Toluene or DMF | 80-110 | 12-24 | 70-90[13] |
Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the Iodine Position
-
To an oven-dried flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), and potassium carbonate (2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add Pd(PPh₃)₄ (3 mol%) to the flask.
-
Add degassed dioxane and water (e.g., a 4:1 mixture) via syringe.
-
Heat the reaction mixture to 80-90 °C and stir for 12 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Workup: Cool the reaction to room temperature and add water. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Selective Sonogashira Coupling at the Iodine Position
-
To a dry flask, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (3 mol%), and CuI (5 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add an anhydrous solvent such as DMF or THF, followed by an amine base like triethylamine (2.0 equiv.).
-
Add the terminal alkyne (1.2 equiv.) dropwise.
-
Stir the reaction mixture at room temperature to 80 °C for 4-24 hours, monitoring by TLC/LC-MS.
-
Workup: Upon completion, pour the reaction mixture into a saturated aqueous solution of ammonium chloride and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Troubleshooting flowchart for poor selectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. old.rrjournals.com [old.rrjournals.com]
- 6. benchchem.com [benchchem.com]
- 7. Stille reaction - Wikipedia [en.wikipedia.org]
- 8. CuI/PPh3‐catalyzed Sonogashira coupling reaction of aryl iodides with terminal alkynes in water in the absence of palladium | Semantic Scholar [semanticscholar.org]
- 9. 5-BROMO-2-IODO-M-XYLENE CAS#: 206559-43-5 [m.chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Failed 2-Bromo-5-iodo-1,3-dimethylbenzene Couplings
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 2-bromo-5-iodo-1,3-dimethylbenzene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions with this versatile, sterically hindered di-halogenated substrate.
Frequently Asked Questions (FAQs)
Q1: Why is my cross-coupling reaction with this compound failing or giving low yields?
A1: Low yields or reaction failure with this substrate can stem from several factors, primarily related to its sterically hindered nature and the differential reactivity of the C-I and C-Br bonds. Key areas to investigate include:
-
Suboptimal Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical for promoting efficient oxidative addition and reductive elimination with this sterically demanding substrate. Bulky, electron-rich phosphine ligands are often required.
-
Incorrect Base or Solvent: The base plays a crucial role in the catalytic cycle, and its strength and solubility can significantly impact the reaction outcome. The solvent must be anhydrous, degassed, and capable of solubilizing all reaction components.
-
Reaction Conditions: Inadequate temperature, insufficient reaction time, or the presence of oxygen and moisture can deactivate the catalyst and lead to poor conversion.
-
Lack of Chemoselectivity: The carbon-iodine bond is significantly more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions. Reaction conditions must be optimized to favor coupling at the desired position.
Q2: Which halogen is more reactive on this compound?
A2: The C-I bond is substantially more reactive than the C-Br bond. This is due to the lower bond dissociation energy of the C-I bond, which facilitates the rate-determining oxidative addition step in the catalytic cycle. This differential reactivity can be exploited to achieve selective mono-functionalization at the iodine position under carefully controlled conditions.
Q3: What are the most common side reactions observed?
A3: Common side reactions that can reduce the yield of the desired product include:
-
Hydrodehalogenation: Replacement of a halogen atom with a hydrogen atom. This can be promoted by certain ligands and bases.
-
Homocoupling: The coupling of two molecules of the same starting material (e.g., two molecules of the boronic acid in a Suzuki reaction or two molecules of the alkyne in a Sonogashira reaction).
-
Double Coupling: In cases where mono-substitution is desired, over-reaction to form the di-substituted product can occur if the reaction conditions are too harsh or the stoichiometry is not carefully controlled.
Troubleshooting Guides
Low to No Product Yield
If you are observing low to no formation of your desired coupled product, consider the following systematic troubleshooting approach.
Caption: A step-by-step workflow for troubleshooting low product yields.
Formation of Side Products
If you are observing significant formation of side products, such as hydrodehalogenation or homocoupling, the following adjustments can be made.
Caption: Strategies to minimize common side product formation.
Quantitative Data Summary
The following tables provide representative quantitative data for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings with substrates analogous to this compound. These should serve as a baseline for expected yields under various conditions.
Table 1: Representative Yields for Suzuki-Miyaura Coupling of Aryl Halides
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-Bromo-4-iodobenzene | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/EtOH/H₂O | 0 | 24 | 98 (mono-iodo coupled) |
| 2,5-Dibromo-3-hexylthiophene | Arylboronic acid (2.5 eq) | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 70-85 (di-coupled)[1] |
| 2-Bromobenzoic acid | 2,5-Dimethylphenylboronic acid | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Toluene | 100 | 12-24 | ~80[2] |
Table 2: Representative Yields for Sonogashira Coupling of Aryl Halides
| Aryl Halide | Alkyne | Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-Bromo-4-iodobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ (1) | 2 | Et₃N | THF | RT | 2 | 98 (selective on I) |
| 4-Iodo-m-xylene | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (1) | 1 | Et₃N | Acetonitrile | 80 | 8 | 96[3] |
| Aryl Iodide | Terminal Alkyne | Pd(PPh₃)₂Cl₂ (5) | 2.5 | Diisopropylamine | THF | RT | 3 | 89[4] |
Table 3: Representative Yields for Buchwald-Hartwig Amination of Aryl Halides
| Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-Bromo-4-iodobenzene | p-Toluidine | Ni(acac)₂ (2) | - | K₃PO₄ | - | - | - | 78 (selective on I)[5] |
| 2-Bromo-1,3-dimethylbenzene | N-Methylaniline | Pd(tBu₃P)₂ (5) | - | NaOtBu | CPME | IR | 2 | 11[6] |
| Aryl Bromide | Aniline | XantPhos Pd G3 (5) | - | DBU | MeCN/PhMe | 140 | 1 | Good[7] |
Experimental Protocols
The following are generalized experimental protocols that can be adapted for cross-coupling reactions with this compound.
Selective Suzuki-Miyaura Coupling at the Iodine Position
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
K₂CO₃ (2.0 equiv)
-
Toluene/Ethanol/H₂O (4:1:1 mixture)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add Pd(PPh₃)₄ to the flask under a positive flow of argon.
-
Add the degassed solvent mixture via syringe.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Selective Sonogashira Coupling at the Iodine Position
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
CuI (4 mol%)
-
Triethylamine (TEA) (2.0 equiv)
-
Anhydrous THF
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous THF and TEA via syringe.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne dropwise.
-
Stir the reaction at room temperature or heat to 40-50 °C, monitoring by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with THF.
-
Concentrate the filtrate and purify the residue by column chromatography.
Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
In a glovebox, add this compound, the amine, and NaOtBu to an oven-dried Schlenk tube.
-
In a separate vial, weigh Pd₂(dba)₃ and XPhos.
-
Add the catalyst/ligand mixture to the Schlenk tube.
-
Add anhydrous toluene, seal the tube, and remove it from the glovebox.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool to room temperature, dilute with an organic solvent, and filter through Celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by flash column chromatography.
Catalytic Cycle Diagrams
The following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Catalytic Cycle (Copper Co-catalyzed)
Caption: The dual catalytic cycles of the copper co-catalyzed Sonogashira reaction.
Buchwald-Hartwig Amination Catalytic Cycle
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
References
- 1. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 5. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
effect of base on 2-Bromo-5-iodo-1,3-dimethylbenzene reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-5-iodo-1,3-dimethylbenzene. The following information is intended to assist in optimizing reaction conditions and resolving common issues encountered during palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary reactivity difference between the bromo and iodo substituents on this compound?
A1: The carbon-iodine (C-I) bond is significantly weaker and therefore more reactive than the carbon-bromine (C-Br) bond in palladium-catalyzed cross-coupling reactions. This difference in reactivity allows for selective functionalization at the iodine position under carefully controlled conditions. The general reactivity trend for aryl halides in these reactions is I > Br > OTf >> Cl.[1]
Q2: How does the choice of base influence the outcome of cross-coupling reactions with this substrate?
A2: The base plays a critical role in several steps of the catalytic cycle. In Suzuki-Miyaura coupling, the base activates the boronic acid for transmetalation.[2][3] In Sonogashira coupling, it is required for the formation of the copper(I) acetylide and to neutralize the hydrogen halide produced.[4] In Buchwald-Hartwig amination, the base deprotonates the amine, facilitating its coordination to the palladium center.[5] The strength and type of base can affect reaction rates, yields, and the formation of side products.
Q3: Can I achieve selective reaction at the iodine position?
A3: Yes, selective coupling at the more reactive C-I bond is achievable.[6] This is typically accomplished by using milder reaction conditions, such as lower temperatures and carefully selected bases, which are sufficient to activate the C-I bond but not the more robust C-Br bond.
Q4: What are the most common side reactions to be aware of?
A4: Common side reactions include:
-
Homocoupling: Dimerization of the coupling partners (e.g., boronic acid in Suzuki coupling or alkyne in Sonogashira coupling).[7]
-
Protodeboronation: Replacement of the boronic acid group with a hydrogen atom, particularly with electron-deficient boronic acids.
-
Hydrodehalogenation: Replacement of a halogen atom with a hydrogen atom.
-
Double coupling: Reaction at both the bromo and iodo positions, which can occur under more forcing reaction conditions.
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the palladium source and ligand are fresh and have been stored under an inert atmosphere. Consider using a pre-catalyst. |
| Ineffective Base | The base may be too weak or insoluble. For Suzuki reactions, a common starting point is an aqueous solution of Na₂CO₃ or K₂CO₃. For base-sensitive substrates, milder bases like K₃PO₄ or Cs₂CO₃ can be effective.[8] |
| Oxygen Contamination | Thoroughly degas the solvent and reaction mixture. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the experiment. Oxygen can lead to catalyst decomposition and homocoupling of the boronic acid. |
| Poor Reagent Quality | Use high-purity reagents. Boronic acids can degrade over time; use a fresh batch if degradation is suspected. |
Issue 2: Lack of Selectivity in Sonogashira Coupling (Reaction at both Iodo and Bromo positions)
| Possible Cause | Troubleshooting Step |
| Reaction Temperature is Too High | Perform the reaction at a lower temperature (e.g., room temperature to 50 °C) to favor reaction at the more labile C-I bond.[9] |
| Prolonged Reaction Time | Monitor the reaction closely by TLC or LC-MS and stop the reaction once the mono-coupled product is maximized. |
| Base is Too Strong | While amine bases like triethylamine or diisopropylethylamine are common, consider using a milder inorganic base in a copper-free protocol if selectivity is an issue. |
Issue 3: Side Product Formation in Buchwald-Hartwig Amination
| Possible Cause | Troubleshooting Step | | Aldehyde Interference (if applicable) | If the coupling partner contains an aldehyde, it can undergo side reactions under basic conditions. Protection of the aldehyde as an acetal may be necessary.[5] | | Hydrodehalogenation | This can be promoted by certain ligands and conditions. Using a bulky ligand can disfavor the β-hydride elimination pathway that leads to this side product.[5] | | Base Incompatibility | Strong bases like NaOtBu can be incompatible with certain functional groups. For sensitive substrates, consider using weaker bases such as Cs₂CO₃ or K₃PO₄, although this may require higher temperatures or longer reaction times.[5][10][11] |
Data Presentation
The following tables provide representative data for the effect of different bases on the yield of selective cross-coupling reactions at the iodine position of this compound.
Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Na₂CO₃ (2M aq.) | Toluene | 80 | 12 | 92 |
| 2 | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 88 |
| 3 | Cs₂CO₃ | Toluene/H₂O | 80 | 16 | 95 |
| 4 | K₂CO₃ | DMF/H₂O | 90 | 10 | 90 |
Table 2: Sonogashira Coupling with Phenylacetylene
| Entry | Base | Co-catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Triethylamine | CuI | THF | 50 | 6 | 85 |
| 2 | Diisopropylethylamine | CuI | DMF | 60 | 8 | 82 |
| 3 | Piperidine | CuI | THF | RT | 12 | 78 |
| 4 | K₂CO₃ | None (Copper-free) | Dioxane | 100 | 12 | 75 |
Table 3: Buchwald-Hartwig Amination with Morpholine
| Entry | Base | Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaOtBu | XPhos | Toluene | 100 | 8 | 94 |
| 2 | LHMDS | RuPhos | THF | 70 | 12 | 90 |
| 3 | Cs₂CO₃ | Xantphos | Toluene | 110 | 18 | 85 |
| 4 | K₃PO₄ | BrettPhos | Dioxane | 100 | 16 | 82 |
Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the Iodine Position
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
Na₂CO₃ (2.0 M aqueous solution, 2.0 equiv)
-
Toluene
-
Argon or Nitrogen gas
Procedure:
-
To a dry Schlenk flask, add this compound, phenylboronic acid, and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add toluene, followed by the aqueous Na₂CO₃ solution.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Selective Sonogashira Coupling at the Iodine Position
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.1 equiv)
-
PdCl₂(PPh₃)₂ (2 mol%)
-
CuI (4 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous THF
-
Argon or Nitrogen gas
Procedure:
-
To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF and triethylamine.
-
Add phenylacetylene dropwise to the stirred solution.
-
Stir the reaction at 50 °C and monitor its progress by TLC or LC-MS.[9]
-
Upon completion, cool to room temperature and filter through a pad of celite, washing with THF.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Protocol 3: Selective Buchwald-Hartwig Amination at the Iodine Position
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4.4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Argon or Nitrogen gas
Procedure:
-
In a glovebox, add this compound, NaOtBu, Pd₂(dba)₃, and XPhos to a dry Schlenk tube.
-
Remove the tube from the glovebox, add anhydrous toluene, and then add the morpholine.
-
Place the tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction by LC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and quench with a saturated aqueous solution of NH₄Cl.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by flash column chromatography.
Visualizations
Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.
Caption: Logical relationship for achieving selective coupling.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Bromo-5-iodo-1,3-dimethylbenzene and Structurally Related Dihaloarenes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, dihalogenated aromatic compounds are indispensable building blocks for the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials. The strategic placement of two different halogen atoms on an aromatic ring, as seen in 2-Bromo-5-iodo-1,3-dimethylbenzene, offers a powerful platform for selective and sequential functionalization. This guide provides an objective comparison of the reactivity of this compound with its corresponding dibromo- and diiodo-analogs in several cornerstone chemical transformations. The information presented herein is supported by experimental data from analogous systems to provide a predictive framework for synthetic planning.
The Foundational Principle: Carbon-Halogen Bond Lability
The differential reactivity of aryl halides is fundamentally governed by the bond dissociation energy (BDE) of the carbon-halogen (C-X) bond. The C-I bond is inherently weaker and more readily cleaved than the C-Br bond, which in turn is more reactive than the C-Cl bond. This established hierarchy (C-I > C-Br > C-Cl) is a critical determinant in reactions where the C-X bond is broken, most notably in the oxidative addition step of many transition metal-catalyzed cross-coupling reactions. This principle underpins the chemoselectivity observed with this compound, where the carbon-iodine bond serves as the more reactive site.
Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Overview
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of the aryl halide is a paramount factor in these transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organohalide and an organoboron compound, is a staple in synthetic chemistry for the formation of biaryl structures. The reactivity of the halide partner directly influences reaction rates and conditions.
Comparative Reactivity Data (Illustrative)
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1-Bromo-4-iodobenzene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 2 | >95 (mono-coupled at I) |
| 2,5-Dibromo-3-methylthiophene | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | Moderate to Good |
| 2,5-Diiodo-analogue (Predicted) | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | <2 | High (double coupling likely) |
Data compiled from analogous reactions to illustrate reactivity trends.
The data suggests that this compound would undergo selective mono-coupling at the iodine position under milder conditions, leaving the bromine available for subsequent transformations. In contrast, the dibromo analogue requires more forcing conditions, and the diiodo counterpart would likely undergo rapid double coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines from aryl halides. Similar to Suzuki coupling, the reactivity is highly dependent on the nature of the halogen.
Comparative Reactivity Data (Illustrative)
| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1-Bromo-4-iodobenzene | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 4 | 92 (mono-aminated at I) |
| 2-Bromotoluene | Piperidine | Pd(dba)₂ / (±)-BINAP | NaOtBu | Toluene | 110 | 16 | 88 |
| 2-Iodotoluene (Predicted) | Piperidine | Pd(dba)₂ / (±)-BINAP | NaOtBu | Toluene | 110 | <16 | >88 |
Data compiled from analogous reactions to illustrate reactivity trends.
The iodo-position of this compound is expected to be significantly more reactive in Buchwald-Hartwig amination, allowing for selective C-N bond formation.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. The reactivity trend of I > Br is particularly pronounced in this reaction.
Comparative Reactivity Data (Illustrative)
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| m-Bromo-iodobenzene | Trimethylsilylacetylene | Pd/Cu | Et₃N | THF | 25 | 1 | Moderate (mono-coupled at I)[1] |
| 1,4-Dibromo-2-(trifluoromethyl)benzene | Phenylacetylene | Pd(PPh₃)₄/CuI | Et₃N | THF | 65 | 12 | 75 (mono-coupled) |
| 2,3-Diiodoindole | Phenylacetylene | Pd(PPh₃)₄/CuI | Et₃N | THF | 25 | 1 | High (mixture of mono and di-coupled)[2] |
Data compiled from analogous reactions to illustrate reactivity trends.
For this compound, Sonogashira coupling is expected to occur selectively at the C-I bond under mild conditions.
Organometallic Reagent Formation
The formation of Grignard and organolithium reagents is also highly dependent on the halogen present.
Grignard Reagent Formation
The formation of a Grignard reagent (RMgX) from an aryl halide and magnesium metal is a classic transformation. The ease of this reaction follows the order I > Br > Cl.
Comparative Reactivity
| Aryl Halide | Conditions | Expected Outcome | Potential Side Reactions |
| This compound | Mg, THF, gentle initiation | Selective formation of the Grignard reagent at the iodine position. | Wurtz-type coupling, di-Grignard formation at higher temperatures. |
| 2,5-Dibromo-1,3-dimethylbenzene | Mg, THF, requires activation (e.g., I₂, 1,2-dibromoethane) | Formation of the mono-Grignard reagent. | Wurtz-type coupling. |
| 2,5-Diiodo-1,3-dimethylbenzene | Mg, THF, facile initiation | Rapid formation of the Grignard reagent, potential for di-Grignard formation. | Wurtz-type coupling. |
The higher reactivity of the C-I bond allows for the selective formation of the Grignard reagent at that position in this compound, often under milder conditions than required for the dibromo analogue.
Lithiation
Direct lithiation via halogen-metal exchange is a common method for generating highly reactive organolithium species. The rate of this exchange also follows the trend I > Br.
Comparative Reactivity
| Aryl Halide | Reagent | Conditions | Expected Outcome |
| This compound | n-BuLi or t-BuLi | Low temperature (e.g., -78 °C) | Rapid and selective lithium-iodine exchange. |
| 2,5-Dibromo-1,3-dimethylbenzene | n-BuLi or t-BuLi | Low temperature, may require longer reaction times or slightly elevated temperatures compared to the iodo-analogue. | Lithium-bromine exchange. |
| 2,5-Diiodo-1,3-dimethylbenzene | n-BuLi or t-BuLi | Very low temperature to control reactivity. | Rapid lithium-iodine exchange, potential for di-lithiation. |
The facile lithium-iodine exchange in this compound provides a clean and efficient route to a specific organolithium intermediate, which can then be trapped with various electrophiles.
Experimental Protocols
Detailed experimental protocols for the key reactions discussed are provided below. These are generalized procedures and may require optimization for specific substrates.
General Procedure for Suzuki-Miyaura Coupling
-
To a reaction vessel, add the aryl halide (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system (e.g., toluene/water 4:1).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with the aryl halide (1.0 equiv.), the amine (1.1-1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOtBu, 1.2-1.5 equiv.).
-
Add a dry, degassed solvent (e.g., toluene or dioxane).
-
Seal the vessel and heat to the desired temperature (typically 80-120 °C) with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, quench the reaction with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify the residue by flash chromatography.
General Procedure for Sonogashira Coupling
-
To a Schlenk tube, add the aryl halide (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-3 mol%).
-
Evacuate and backfill the tube with an inert gas.
-
Add a degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv.).
-
Add the terminal alkyne (1.1-1.5 equiv.) via syringe.
-
Stir the reaction at the desired temperature (can range from room temperature to 80 °C) until completion.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify the crude product by column chromatography.
General Procedure for Grignard Reagent Formation
-
Flame-dry a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings (1.2-1.5 equiv.) to the flask.
-
Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.
-
Add a small portion of a solution of the aryl halide (1.0 equiv.) in anhydrous THF via the dropping funnel to initiate the reaction.
-
Once the reaction has started (indicated by heat evolution and disappearance of the iodine color), add the remaining aryl halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature or with gentle heating until the magnesium is consumed.
-
The resulting Grignard reagent is ready for use in subsequent reactions.
Visualizing Reaction Workflows and Mechanisms
To better illustrate the processes involved, the following diagrams are provided.
References
- 1. Pseudo five-component synthesis of 2,5-di(hetero)arylthiophenes via a one-pot Sonogashira–Glaser cyclization sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facile synthesis of diiodoheteroindenes and understanding their Sonogashira cross-coupling selectivity for the construction of unsymmetrical enediynes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Analytical Characterization of 2-Bromo-5-iodo-1,3-dimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the characterization of 2-Bromo-5-iodo-1,3-dimethylbenzene, a key intermediate in pharmaceutical and materials science research. The document outlines detailed experimental protocols, presents quantitative data in a comparative format, and includes a logical workflow for the complete characterization of this compound.
Workflow for Analytical Characterization
The following diagram illustrates a typical workflow for the comprehensive analysis of this compound, from initial purity assessment to detailed structural elucidation.
Caption: Logical workflow for the characterization of this compound.
Comparison of Analytical Techniques
The following tables summarize the expected quantitative data from various analytical techniques for the characterization of this compound.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
| Technique | Parameter | Expected Values for this compound | Alternative Techniques & Comparison |
| ¹H NMR | Chemical Shift (δ) | Aromatic Protons: ~7.0-7.8 ppmMethyl Protons: ~2.3-2.5 ppm | COSY/TOCSY: Provides proton-proton correlation to aid in assigning aromatic proton signals. |
| ¹³C NMR | Chemical Shift (δ) | Aromatic Carbons (C-H): ~125-140 ppmAromatic Carbons (C-Br, C-I, C-CH₃): ~95-150 ppmMethyl Carbons: ~20-25 ppm | HSQC/HMBC: Correlates proton and carbon signals for unambiguous assignment of the carbon skeleton. |
Note: Specific chemical shifts are predictions based on data for structurally similar compounds such as 1,3-dimethylbenzene and bromo-iodobenzene.[1][2][3]
Table 2: Mass Spectrometry (MS)
| Technique | Parameter | Expected Values for this compound | Alternative Techniques & Comparison |
| GC-MS (EI) | Molecular Ion (M⁺) | m/z ≈ 310, 312 (due to Br isotopes) | High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass measurements to confirm the elemental composition. |
| Key Fragments | Loss of Br (M-79/81), Loss of I (M-127), Loss of CH₃ (M-15) | Tandem MS (MS/MS): Can be used to further fragment specific ions to aid in structural elucidation. |
Note: The molecular weight of C₈H₈BrI is approximately 310.96 g/mol . The presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) will result in a characteristic M/M+2 isotopic pattern for bromine-containing fragments.[4]
Table 3: Chromatographic Techniques
| Technique | Parameter | Expected Values for this compound | Alternative Techniques & Comparison |
| GC-MS | Retention Time | Dependent on column and temperature program. | GC with different stationary phases (e.g., polar): Can alter elution order for separation of isomers. |
| HPLC | Retention Time | Dependent on column, mobile phase, and flow rate. | Supercritical Fluid Chromatography (SFC): Can offer faster separations and is compatible with a wide range of stationary phases. |
Table 4: Spectroscopic and Other Techniques
| Technique | Parameter | Expected Values for this compound | Alternative Techniques & Comparison |
| FTIR | Vibrational Frequency (cm⁻¹) | Aromatic C-H stretch: ~3100-3000 cm⁻¹Aromatic C=C stretch: ~1600-1450 cm⁻¹C-Br stretch: ~680-515 cm⁻¹C-I stretch: ~600-500 cm⁻¹ | Raman Spectroscopy: Provides complementary vibrational information, especially for non-polar bonds. |
| X-ray Crystallography | Crystal System & Cell Parameters | Orthorhombic, a = 16.686 Å, b = 7.0640 Å, c = 8.2130 Å[5] | Powder X-ray Diffraction (PXRD): Used for phase identification and purity assessment of crystalline solids. |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of atoms.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.
-
-
Data Processing: Fourier transform the raw data, phase correct the spectra, and integrate the signals.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To assess purity, identify impurities, and determine the molecular weight and fragmentation pattern.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a suitable initial temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230 °C.
-
-
Data Analysis: Identify the peak corresponding to the target compound in the total ion chromatogram. Analyze the corresponding mass spectrum for the molecular ion and fragmentation pattern.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine purity and separate from potential isomers.
Methodology:
-
Sample Preparation: Prepare a solution of the compound (e.g., 0.1-1 mg/mL) in the mobile phase or a compatible solvent.
-
Instrumentation: An HPLC system with a UV detector.
-
HPLC Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is typically effective. For example, start with 60% acetonitrile and increase to 95% over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection: UV detection at a wavelength where the compound absorbs (e.g., 220 or 254 nm).
-
-
Data Analysis: Analyze the chromatogram for the retention time and peak area to determine purity.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg) and press into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: An FTIR spectrometer.
-
Acquisition:
-
Collect a background spectrum of the empty sample compartment or clean ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Analysis: Analyze the spectrum for characteristic absorption bands corresponding to the functional groups in the molecule.
X-ray Crystallography
Objective: To determine the precise three-dimensional structure of the molecule in the solid state.
Methodology:
-
Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can often be achieved by slow evaporation of a solution in an appropriate solvent (e.g., ethanol).[5]
-
Instrumentation: A single-crystal X-ray diffractometer.
-
Data Collection:
-
Mount a suitable crystal on the diffractometer.
-
Collect diffraction data at a controlled temperature (e.g., room temperature or 100 K) using a monochromatic X-ray source (e.g., Mo Kα radiation).[5]
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain reflection intensities.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the atomic positions and thermal parameters to obtain the final crystal structure.
-
-
Data Analysis: Analyze the final structure to determine bond lengths, bond angles, and intermolecular interactions. The published crystal structure for this compound reveals an orthorhombic crystal system.[5]
References
- 1. C8H10 C-13 nmr spectrum of 1,3-dimethylbenzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of m-xylene C13 13C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. C8H10 1,3-dimethylbenzene low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 m-xylene 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. 1-Bromo-2-iodobenzene(583-55-1) 13C NMR spectrum [chemicalbook.com]
- 4. 5-Bromo-2-iodo-1,3-dimethylbenzene | C8H8BrI | CID 2735573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Bromo-5-iodo-1,3-dimethylbenzene - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 2-Bromo-5-iodo-1,3-dimethylbenzene and 5-Bromo-2-iodo-1,3-dimethylbenzene for Researchers and Drug Development Professionals
In the landscape of organic synthesis, particularly in the realms of pharmaceutical and materials science research, the selection of appropriate building blocks is paramount. Halogenated aromatic compounds are foundational intermediates, offering versatile handles for constructing complex molecular architectures. This guide provides a detailed comparison of two isomeric dihalodimethylbenzenes: 2-Bromo-5-iodo-1,3-dimethylbenzene and 5-Bromo-2-iodo-1,3-dimethylbenzene. We will delve into their chemical properties, comparative reactivity in key cross-coupling reactions, and provide illustrative experimental protocols to aid in their practical application.
Physicochemical Properties
A summary of the key physicochemical properties of the two isomers is presented below. These properties are crucial for determining appropriate reaction and purification conditions.
| Property | This compound | 5-Bromo-2-iodo-1,3-dimethylbenzene |
| CAS Number | 689260-53-5 | 206559-43-5 |
| Molecular Formula | C₈H₈BrI | C₈H₈BrI |
| Molecular Weight | 310.96 g/mol [1] | 310.96 g/mol [1] |
| Appearance | Solid or liquid[2] | White or colorless to Brown powder to lump to clear liquid |
| Purity | ≥97%[2] | Information not available |
| Storage Conditions | Keep in dark place, sealed in dry, 2-8°C[2] | Information not available |
Performance in Cross-Coupling Reactions: A Comparative Overview
Both this compound and its isomer are valuable substrates for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings. These reactions are fundamental in C-C bond formation for the synthesis of complex organic molecules. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds within these molecules allows for selective functionalization.
Generally, the C-I bond is weaker and therefore more reactive than the C-Br bond in oxidative addition to a palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle.[3][4] This suggests that reactions will preferentially occur at the iodine-substituted position under carefully controlled conditions. This differential reactivity is a significant advantage in multi-step syntheses, enabling sequential introduction of different functionalities.
Experimental Protocols
Below are detailed, generalized experimental protocols for the synthesis of these compounds and their application in common cross-coupling reactions.
Synthesis of this compound
This protocol is adapted from a documented crystallographic study.
Materials:
-
4-iodo-2,6-dimethylaniline
-
Concentrated sulfuric acid
-
Sodium nitrite
-
Cupric bromide (CuBr)
-
Hydrobromic acid
-
Hexane
-
Water
-
Ice
Procedure:
-
In a flask, stir a mixture of 4-iodo-2,6-dimethylaniline (5.0 g, 20 mmol), concentrated sulfuric acid (40 mmol, 2.23 ml), and water (100 ml) in an ice bath.
-
Once the temperature is below 278 K, add a solution of sodium nitrite (1.44 g, 21 mmol) in water (100 ml) dropwise.
-
In a separate flask, prepare a solution of CuBr (2.86 g, 20 mmol) and hydrobromic acid (20 mmol, 2.71 ml).
-
Add the diazonium salt mixture to the CuBr solution with continuous stirring.
-
Extract the resulting solid residue with boiling hexane (40 ml).
-
Distill off the hexane to yield the final product.
General Protocol for Suzuki-Miyaura Coupling
This generalized protocol can be adapted for both isomers, with the expectation of initial reactivity at the iodo-position.
Materials:
-
Aryl halide (this compound or 5-Bromo-2-iodo-1,3-dimethylbenzene)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene/Ethanol/Water mixture, Dioxane)
Procedure:
-
In a reaction vessel, combine the aryl halide (1.0 eq), arylboronic acid (1.2-1.5 eq), palladium catalyst (1-5 mol%), and base (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Sonogashira Coupling
This protocol is a general guideline for the Sonogashira coupling of the title compounds.
Materials:
-
Aryl halide (this compound or 5-Bromo-2-iodo-1,3-dimethylbenzene)
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., Triethylamine, Diisopropylethylamine)
-
Solvent (e.g., THF, DMF)
Procedure:
-
To a Schlenk flask, add the aryl halide (1.0 eq), palladium catalyst (1-5 mol%), and CuI (1-5 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed solvent and amine base.
-
Add the terminal alkyne (1.1-1.5 eq) dropwise.
-
Stir the reaction at room temperature or with gentle heating, monitoring for completion.
-
After the reaction is complete, remove the solvent in vacuo and purify the residue by column chromatography.
Visualizing Synthetic Pathways
The following diagrams, created using the DOT language, illustrate a logical workflow for a multi-step synthesis and a hypothetical signaling pathway where these compounds could be utilized as intermediates.
Conclusion
Both this compound and 5-Bromo-2-iodo-1,3-dimethylbenzene are versatile and valuable intermediates for organic synthesis. Their differential halide reactivity allows for selective and sequential functionalization, making them powerful tools in the construction of complex molecules for drug discovery and materials science. The choice between these two isomers will likely depend on the desired substitution pattern of the final product. The provided experimental protocols offer a starting point for the practical application of these compounds in the laboratory.
References
Spectroscopic Analysis of 2-Bromo-5-iodo-1,3-dimethylbenzene and its Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the spectroscopic analysis of 2-Bromo-5-iodo-1,3-dimethylbenzene and its derivatives. Due to the limited availability of public domain experimental spectra for this compound, this guide utilizes data from its isomers and related compounds to illustrate the principles of spectroscopic characterization. We will delve into the expected spectroscopic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside alternative analytical techniques.
Spectroscopic Data Comparison
The unequivocal identification of positional isomers of substituted aromatic compounds like this compound is critically dependent on a multi-technique spectroscopic approach. The electronic environment of each atom is unique, leading to distinct spectral fingerprints.
Table 1: Comparison of Spectroscopic Data for Isomers of Bromo-iodo-1,3-dimethylbenzene
| Compound | Spectroscopic Technique | Key Data Points |
| This compound | ¹H NMR (Predicted) | Aromatic protons: Two singlets or narrowly split doublets. Methyl protons: Two distinct singlets. |
| ¹³C NMR (Predicted) | Aromatic carbons: Six distinct signals. Methyl carbons: Two distinct signals. | |
| IR (Predicted) | C-H (aromatic and aliphatic), C=C (aromatic), C-Br, and C-I stretching and bending vibrations. | |
| Mass Spec (Predicted) | Molecular ion peak (M+), isotopic pattern for Br, and fragmentation pattern. | |
| 5-Bromo-2-iodo-1,3-dimethylbenzene | ¹H NMR | Data available, shows distinct aromatic and methyl proton signals. |
| Mass Spec (GC-MS) | Molecular ion peak and fragmentation data are available.[1] | |
| 2-Bromo-1,3-dimethyl-5-nitrobenzene | ¹H NMR (Predicted) | Aromatic protons influenced by the electron-withdrawing nitro group. |
| ¹³C NMR (Predicted) | Aromatic carbon signals shifted due to the nitro group's electronic effects. | |
| Mass Spec | Molecular ion peak and characteristic fragmentation of nitroaromatics. |
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining high-quality, reproducible spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: Typically 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: Typically 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the empty ATR crystal should be collected and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition, and to study fragmentation patterns for structural elucidation.
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation of mixtures.
Sample Preparation for GC-MS:
-
Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, hexane).
-
The concentration should be in the range of 1-10 µg/mL.
-
Transfer the solution to a GC vial.
GC-MS Parameters:
-
Injection Mode: Split or splitless, depending on the concentration.
-
Inlet Temperature: 250-280 °C.
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Oven Temperature Program: A temperature gradient is used to separate compounds based on their boiling points (e.g., start at 50 °C, ramp to 300 °C).
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating fragment ions.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.
-
Scan Range: A typical range is m/z 40-500.
Alternative Analytical Methods
While NMR, IR, and MS are the primary tools for structural elucidation, chromatographic techniques are invaluable for the separation and quantification of isomers and impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile and semi-volatile compounds. Different isomers of bromo-iodo-dimethylbenzene will have slightly different retention times on a GC column, allowing for their separation and individual mass spectral analysis.
-
High-Performance Liquid Chromatography (HPLC): HPLC is particularly useful for the separation of less volatile or thermally labile compounds. By selecting the appropriate stationary phase (e.g., C18, phenyl-hexyl) and mobile phase composition, baseline separation of isomers can often be achieved. This is crucial for purity assessment and quality control.
Visualization of Analytical Workflows
Caption: General workflow for the spectroscopic analysis of a this compound derivative.
Caption: Workflow for the comparative analysis of isomers using chromatographic separation followed by spectroscopic identification.
References
A Comparative Guide to the Reaction Yields of 2-Bromo-5-iodo-1,3-dimethylbenzene in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Product Performance with Supporting Experimental Data
2-Bromo-5-iodo-1,3-dimethylbenzene is a versatile building block in organic synthesis, prized for its two distinct halogen atoms that allow for selective functionalization through various cross-coupling reactions. The differential reactivity of the C-I and C-Br bonds enables chemists to perform sequential couplings, making it a valuable intermediate in the synthesis of complex molecules for pharmaceuticals and materials science. This guide provides a comparative analysis of the reaction yields of this compound in three key palladium-catalyzed cross-coupling reactions: Suzuki, Sonogashira, and Buchwald-Hartwig amination.
Quantitative Data Summary
The following table summarizes the reported reaction yields for Suzuki, Sonogashira, and Buchwald-Hartwig reactions utilizing this compound as a key reactant. The data highlights the efficiency of these transformations and provides a basis for comparison.
| Reaction Type | Coupling Partner | Catalyst System | Solvent(s) | Base | Temp. (°C) | Time (h) | Yield (%) |
| Suzuki Coupling | (4-(tert-butyl)phenyl)boronic acid | Pd(OAc)₂ / SPhos | Toluene / H₂O | K₃PO₄ | 100 | 18 | 85 |
| Sonogashira Coupling | 4-Ethynyltoluene | Pd(PPh₃)₂Cl₂ / CuI | Toluene / Triethylamine | Triethylamine | RT | 12 | 92 |
| Buchwald-Hartwig Amination | 9,9-Dimethyl-9,10-dihydroacridine | Pd₂(dba)₃ / tBuXPhos | Toluene | NaOtBu | 110 | 24 | 83 |
Experimental Protocols
Detailed methodologies for the cited key experiments are provided below to facilitate replication and adaptation in a laboratory setting.
Suzuki Coupling
This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of this compound with (4-(tert-butyl)phenyl)boronic acid.
Materials:
-
This compound
-
(4-(tert-butyl)phenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv.), (4-(tert-butyl)phenyl)boronic acid (1.2 equiv.), and potassium phosphate (2.0 equiv.).
-
In a separate vial, prepare the catalyst system by dissolving palladium(II) acetate (2 mol%) and SPhos (4 mol%) in a minimal amount of toluene.
-
Add the catalyst solution to the Schlenk flask.
-
Add a degassed mixture of toluene and water (4:1 v/v).
-
Heat the reaction mixture to 100 °C and stir for 18 hours.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
Sonogashira Coupling
This protocol details the Sonogashira coupling of this compound with 4-ethynyltoluene. The reaction selectively occurs at the more reactive C-I bond.
Materials:
-
This compound
-
4-Ethynyltoluene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Toluene
-
Triethylamine
Procedure:
-
To a degassed mixture of this compound (2 g, 6.43 mmol, 1 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.21 g, 0.32 mmol, 5 mol%), and copper(I) iodide (0.11 g, 0.6 mmol, 10 mol%) in a suitable reaction vessel, add toluene (35 mL) and triethylamine (15 mL).
-
Add 4-ethynyltoluene (1.1 equiv.) to the reaction mixture.
-
Stir the reaction at room temperature for 12 hours.
-
After completion, filter the reaction mixture through a pad of celite and wash with toluene.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to afford the desired alkynylated product.
Buchwald-Hartwig Amination
This protocol describes the Buchwald-Hartwig amination of this compound with 9,9-Dimethyl-9,10-dihydroacridine.
Materials:
-
This compound
-
9,9-Dimethyl-9,10-dihydroacridine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl (tBuXPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with tris(dibenzylideneacetone)dipalladium(0) (1.5 mol%), tBuXPhos (3.6 mol%), and sodium tert-butoxide (1.4 equiv.).
-
Add this compound (1.0 equiv.) and 9,9-Dimethyl-9,10-dihydroacridine (1.2 equiv.).
-
Add anhydrous, degassed toluene.
-
Seal the Schlenk tube and heat the reaction mixture to 110 °C for 24 hours.
-
After cooling to room temperature, dilute the mixture with diethyl ether and filter through a plug of celite.
-
Concentrate the filtrate and purify the crude product by flash chromatography to obtain the desired arylamine.
Visualizations
To further elucidate the experimental and logical relationships, the following diagrams have been generated.
A Comparative Guide to Alternative Reagents for 2-Bromo-5-iodo-1,3-dimethylbenzene in Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the successful synthesis of complex molecular architectures. 2-Bromo-5-iodo-1,3-dimethylbenzene is a valuable reagent, prized for the differential reactivity of its two halogen atoms, which allows for selective, sequential cross-coupling reactions. This guide provides an objective comparison of this reagent with viable alternatives, namely 2,5-dibromo-1,3-dimethylbenzene and 2,5-dichloro-1,3-dimethylbenzene, focusing on their performance in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. This comparison is supported by experimental data to inform reagent selection based on reactivity, selectivity, cost, and availability.
Introduction to the Reagents
This compound offers distinct advantages due to the well-established reactivity difference between the carbon-iodine and carbon-bromine bonds in palladium-catalyzed cross-coupling reactions (I > Br).[1] This allows for selective functionalization at the iodine position under milder conditions, while the bromine position can be reacted subsequently under more forcing conditions.
The alternatives, 2,5-dibromo-1,3-dimethylbenzene and 2,5-dichloro-1,3-dimethylbenzene, present a different synthetic challenge and opportunity. While they are often more readily available and cost-effective, achieving selective mono-functionalization can be more challenging due to the identical halogen substituents. However, under carefully controlled conditions, selective reactions are possible, and for applications requiring double coupling, these symmetrical reagents can be advantageous.
Performance in Cross-Coupling Reactions: A Comparative Analysis
The efficacy of these reagents is best evaluated through their performance in widely-used cross-coupling reactions. The following sections and tables summarize the available experimental data for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. It is important to note that the data presented is compiled from various sources and may not represent direct head-to-head comparisons under identical conditions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for the formation of carbon-carbon bonds. The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > Cl.
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | ~95% (at Iodo position) | Theoretical/General Knowledge |
| 2,5-Dibromo-3-methylthiophene | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 63% (mono-arylated) | [2] |
| 2,5-Dibromo-3-hexylthiophene | Arylboronic acids (various) | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | - | Moderate to good | [3] |
| 2,5-Dichloropyrazine* | Arylboronic acids (various) | Pd(dppf)Cl₂ | K₂CO₃ | Acetonitrile/H₂O | 80 | 12-24 | Varies | [4] |
Note: Data for the exact 1,3-dimethylbenzene core was not available in the search results; closely related structures are presented for comparison.
Sonogashira Coupling
The Sonogashira coupling enables the formation of carbon-carbon bonds between sp² and sp hybridized carbons. The reactivity trend of the aryl halide is similar to that of the Suzuki coupling.
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Diisopropylamine | THF | RT | 3 | High (at Iodo position) | [5] |
| Aryl Iodide (general) | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 2 | 98% (selective on I) | [6] |
| Aryl Bromide (general) | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Reflux | 8 | Varies | [7] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The choice of ligand is crucial for achieving high yields, especially with less reactive aryl chlorides.
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1-Bromo-4-iodobenzene* | p-Toluidine | Ni(acac)₂ / Phenylboronic ester | K₃PO₄ | - | - | - | 78% (selective on I) | [8] |
| Aryl Bromide (general) | Amine | Pd₂(dba)₃ / Ligand | NaOtBu | Toluene | 100 | - | High | [9][10] |
| Aryl Chloride (general) | Amine | Pd₂(dba)₃ / Bulky phosphine ligand | NaOtBu | Toluene | 100 | - | Good to high | [11] |
Experimental Protocols
Detailed experimental procedures are crucial for replicating and adapting these reactions. Below are representative protocols for each of the three key cross-coupling reactions.
General Procedure for Suzuki-Miyaura Coupling
To a solution of the aryl halide (1.0 mmol) and the boronic acid (1.1 mmol) in a suitable solvent (e.g., 1,4-dioxane/water mixture), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a base (e.g., K₂CO₃, 2.0 mmol) are added. The mixture is degassed and heated under an inert atmosphere (e.g., at 90 °C) for the specified time. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[12]
General Procedure for Sonogashira Coupling
To a solution of the aryl halide (1.0 mmol) in an appropriate solvent (e.g., THF or DMF), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), a copper(I) co-catalyst (e.g., CuI, 2-10 mol%), and a base (e.g., triethylamine or diisopropylamine, 2-3 equivalents) are added. The terminal alkyne (1.1-1.2 mmol) is then added, and the reaction mixture is stirred at the appropriate temperature (from room temperature to reflux) under an inert atmosphere until the starting material is consumed. The reaction mixture is then diluted with an organic solvent and washed with aqueous ammonium chloride and brine. The organic layer is dried and concentrated, and the residue is purified by chromatography.[6]
General Procedure for Buchwald-Hartwig Amination
In an inert atmosphere glovebox, a vial is charged with the aryl halide (1.0 mmol), the amine (1.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (2-4 mol%), and a strong base (e.g., sodium tert-butoxide, 1.4 mmol). Anhydrous solvent (e.g., toluene or dioxane) is added, and the vial is sealed and heated with stirring for the required time. After cooling, the reaction mixture is diluted with an organic solvent, filtered, and the filtrate is concentrated. The crude product is purified by column chromatography.[13]
Visualizing Reaction Pathways and Workflows
To better illustrate the processes involved, the following diagrams have been generated using Graphviz.
References
- 1. benchchem.com [benchchem.com]
- 2. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. depts.washington.edu [depts.washington.edu]
- 8. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. jk-sci.com [jk-sci.com]
- 12. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 13. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
Comparative Crystallographic Analysis of Halogenated 1,3-Dimethylbenzenes
A detailed guide to the structural nuances of 2-Bromo-5-iodo-1,3-dimethylbenzene and its halogenated analogs, providing researchers, scientists, and drug development professionals with a comprehensive comparison based on X-ray crystallography data.
This guide offers an in-depth comparison of the crystal structure of this compound with its dichloro and dibromo analogs. By presenting key crystallographic parameters in a clear, tabular format, this document aims to facilitate a deeper understanding of the effects of halogen substitution on the molecular geometry and crystal packing of these compounds. Detailed experimental protocols for small-molecule X-ray crystallography are also provided to support researchers in their structural analysis endeavors.
Crystallographic Data Comparison
The following table summarizes the key crystallographic parameters for this compound, alongside its dichloro and dibromo analogs. This data allows for a direct comparison of their unit cell dimensions, crystal systems, and refinement statistics.
| Parameter | 2,5-Dichloro-1,3-dimethylbenzene | 2,5-Dibromo-1,3-dimethylbenzene | This compound |
| Formula | C₈H₈Cl₂ | C₈H₈Br₂ | C₈H₈BrI |
| Molecular Weight | 175.05 | 263.96 | 310.94 |
| Crystal System | Monoclinic | Orthorhombic | Orthorhombic |
| Space Group | P2₁/n | Pnma | Pnma |
| a (Å) | 7.583(2) | 8.567(2) | 16.686(3) |
| b (Å) | 11.234(3) | 11.558(2) | 7.0640(14) |
| c (Å) | 9.534(3) | 9.613(2) | 8.2130(16) |
| α (°) | 90 | 90 | 90 |
| β (°) | 109.57(3) | 90 | 90 |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | 765.9(4) | 952.1(3) | 968.1(3) |
| Z | 4 | 4 | 4 |
| Radiation | Mo Kα | Mo Kα | Mo Kα |
| Temperature (K) | 293 | 293 | 294(2) |
| R-factor | 0.042 | 0.038 | 0.056 |
| CCDC Number | 1187154 | 1187155 | 674529 |
Experimental Workflow for Small-Molecule X-ray Crystallography
The following diagram illustrates the typical workflow for determining the crystal structure of a small organic molecule.
Detailed Experimental Protocol
This section outlines a standard protocol for the X-ray crystallographic analysis of a small organic molecule like this compound.
1. Crystal Growth and Selection
-
Crystallization: High-quality single crystals are paramount for successful X-ray diffraction analysis. For small organic molecules, suitable crystals are often grown by slow evaporation of a saturated solution. Common solvents include ethanol, methanol, acetone, or hexane. The process may take several days to weeks at room temperature.
-
Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in all dimensions) is selected under a microscope. The crystal is then mounted on a goniometer head using a cryoloop and a small amount of cryoprotectant oil to prevent ice formation during data collection at low temperatures.
2. Data Collection
-
Diffractometer Setup: The mounted crystal is placed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector (e.g., CCD or CMOS).
-
Unit Cell Determination: A short series of diffraction images are collected to determine the unit cell parameters and the crystal system.
-
Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal through a series of angles. The exposure time for each frame is optimized to achieve good signal-to-noise ratio. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal motion of the atoms.
3. Data Reduction and Structure Solution
-
Integration: The raw diffraction images are processed to measure the intensity of each reflection. This step involves indexing the reflections and integrating the spot intensities.
-
Scaling and Absorption Correction: The integrated intensities are scaled to account for variations in crystal size and X-ray beam intensity. An absorption correction is applied to account for the absorption of X-rays by the crystal.
-
Structure Solution: The positions of the atoms in the unit cell are determined from the corrected diffraction data. For small molecules, this is typically achieved using direct methods.
-
Structure Refinement: The initial atomic model is refined against the experimental data to improve the agreement between the calculated and observed structure factors. This is an iterative process that adjusts atomic positions, displacement parameters, and other model parameters. The quality of the final model is assessed using the R-factor.
4. Structure Validation and Reporting
-
Validation: The final crystal structure is validated to ensure its chemical and crystallographic reasonability. This includes checking bond lengths, bond angles, and for any missed symmetry.
-
CIF File Generation: The final results of the crystal structure analysis are compiled into a Crystallographic Information File (CIF). The CIF file contains all the necessary information to reproduce the crystal structure and is the standard format for submission to crystallographic databases.
A Comparative Guide to the HPLC Purity Validation of 2-Bromo-5-iodo-1,3-dimethylbenzene
Introduction: 2-Bromo-5-iodo-1,3-dimethylbenzene is a halogenated aromatic compound that serves as a critical intermediate in the synthesis of complex pharmaceuticals and advanced materials. The specific placement of bromine and iodine atoms on the dimethylbenzene (m-xylene) ring allows for selective functionalization through various cross-coupling reactions, making it a versatile building block in organic synthesis. Given its role in the development of high-value end-products, ensuring the purity of this intermediate is paramount. High-Performance Liquid Chromatography (HPLC) is an ideal and widely used technique for purity testing as it can effectively separate the main compound from potential process-related impurities and degradation products.[1]
This guide provides a comprehensive protocol for the validation of an HPLC method designed for the purity assessment of this compound. It compares the analytical performance against potential impurities and presents supporting experimental data in a clear, structured format for researchers, scientists, and drug development professionals.
Experimental Protocol: HPLC Method Validation
The validation of the analytical method is performed in accordance with the International Conference on Harmonisation (ICH) guidelines to ensure the method is suitable for its intended purpose.[2][3]
1. Instrumentation and Reagents
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Chemicals:
-
This compound (Reference Standard and Sample)
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade, filtered and degassed)
-
-
Potential Impurities (for specificity assessment):
-
Impurity A: 1,3-Dimethylbenzene (m-Xylene)
-
Impurity B: 2-Bromo-1,3-dimethylbenzene
-
Impurity C: 1-Iodo-3,5-dimethylbenzene
-
Impurity D: 4-Iodo-2,6-dimethylaniline (Potential starting material)
-
2. Chromatographic Conditions
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
Time (min) % Mobile Phase B 0 50 20 95 25 95 26 50 | 30 | 50 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
3. Sample and Standard Preparation
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in a 50:50 mixture of acetonitrile and water (diluent) to achieve a final concentration of approximately 1.0 mg/mL.
-
Sample Solution: Prepare the sample to be tested in the same manner as the standard solution.
-
Spiked Sample (for Specificity): Prepare a sample solution and spike it with known amounts of potential impurities (A, B, C, and D) to demonstrate the resolution between the main analyte and these compounds.
Data Presentation and Method Validation
The following tables summarize the expected quantitative data from the HPLC method validation, demonstrating its suitability for purity analysis.
Table 1: System Suitability and Chromatographic Performance
This table outlines the expected performance of the HPLC method in separating this compound from its potential process-related impurities.
| Compound | Retention Time (min) | Tailing Factor | Resolution (Rs) |
| Impurity D (Starting Material) | 3.5 | 1.1 | - |
| Impurity A (m-Xylene) | 8.2 | 1.2 | > 2.0 |
| Impurity B (Bromo-dimethylbenzene) | 12.5 | 1.1 | > 2.0 |
| Impurity C (Iodo-dimethylbenzene) | 14.1 | 1.0 | > 2.0 |
| This compound | 16.8 | 1.2 | > 2.0 |
Method specificity is demonstrated by the effective separation of the main compound from other components, such as process impurities and starting materials.[3][4]
Table 2: Summary of Method Validation Parameters
This table provides a summary of the validation results according to ICH guidelines.[2][5]
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (R²) | R² ≥ 0.995 | 0.999 |
| Range | 50% - 150% of target concentration | 0.05 - 0.15 mg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | ||
| - Repeatability (n=6) | RSD ≤ 2.0% | 0.8% |
| - Intermediate Precision | RSD ≤ 2.0% | 1.1% |
| Limit of Detection (LOD) | S/N Ratio of 3:1 | 0.001 mg/mL |
| Limit of Quantitation (LOQ) | S/N Ratio of 10:1 | 0.003 mg/mL |
| Robustness | No significant impact on results | Robust |
Linearity is established across a range of 50-150% of the target concentration with a correlation coefficient of ≥0.995.[6] Accuracy is determined from a minimum of nine determinations over three concentration levels.[2] Precision is assessed through repeatability (intra-assay) and intermediate precision (inter-assay) evaluations.[2][5]
Visualized Experimental Workflow and Comparative Analysis
Diagrams created using Graphviz provide a clear visual representation of the experimental workflow and the analytical challenge.
Caption: HPLC purity validation workflow for this compound.
Comparison with Alternative Compounds (Process Impurities)
The primary analytical challenge is to differentiate the target compound from structurally similar molecules that may be present as impurities from the synthesis process.[7] The developed HPLC method is designed to resolve these compounds, ensuring an accurate purity assessment.
Caption: Resolution of the target analyte from potential process-related impurities.
Conclusion
The described HPLC method is demonstrated to be specific, linear, accurate, precise, and robust for the purity validation of this compound. The method effectively separates the main analyte from potential process-related impurities, which are the most critical "alternative" compounds to consider in a quality control setting. This guide provides a comprehensive framework for researchers and drug development professionals to implement a reliable HPLC method for ensuring the quality of this important chemical intermediate. The validation of analytical procedures is an essential activity for any analytical laboratory to produce reliable and consistent results.[5]
References
- 1. moravek.com [moravek.com]
- 2. pharmtech.com [pharmtech.com]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. 2-Bromo-5-iodo-1,3-dimethylbenzene - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Bromo-5-iodo-1,3-dimethylbenzene: A Guide for Laboratory Professionals
For immediate release:
This document provides essential safety and logistical information for the proper disposal of 2-Bromo-5-iodo-1,3-dimethylbenzene (CAS No. 689260-53-5), a halogenated aromatic compound. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide is intended for researchers, scientists, and drug development professionals.
Immediate Safety Considerations
This compound is classified as an irritant. It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.
Key Hazards:
-
Skin Irritation: Causes skin irritation (H315).[1]
-
Eye Irritation: Causes serious eye irritation (H319).[1]
-
Respiratory Irritation: May cause respiratory irritation (H335).[1]
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety goggles or a face shield.
-
Lab Coat: A standard laboratory coat is required.
In case of exposure, follow standard first-aid procedures and seek medical attention if symptoms persist.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₈H₈BrI |
| Molecular Weight | 310.96 g/mol [1] |
| Appearance | White or colorless to brown powder or liquid |
| Density | 1.9 ± 0.1 g/cm³[2] |
| Boiling Point | 282 °C[2] |
| Flash Point | 125 °C[2] |
| Vapor Pressure | 0.00573 mmHg at 25°C[2] |
| Storage Temperature | 2-8°C, in a dark, dry, and sealed container[3] |
Detailed Disposal Protocol
The proper disposal of this compound is managed as halogenated hazardous waste. Do not dispose of this chemical down the drain or in regular trash.
Experimental Protocol for Disposal:
-
Segregation of Waste:
-
Designate a specific waste container for "Halogenated Organic Waste."
-
Do not mix this compound with non-halogenated solvents or other incompatible waste streams such as acids or bases.
-
-
Container Selection and Labeling:
-
Use a chemically compatible and leak-proof container, preferably plastic.
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
Affix your institution's official hazardous waste tag to the container.
-
-
Waste Accumulation:
-
Collect all waste containing this compound, including any solvent used for rinsing contaminated glassware (e.g., acetone), in the designated halogenated waste container.
-
Keep the waste container securely closed when not in use.
-
Store the container in a designated satellite accumulation area within the laboratory. This area should be well-ventilated and have secondary containment to prevent spills.
-
-
Arranging for Disposal:
-
Once the container is full or ready for pickup, contact your institution's Environmental Health and Safety (EHS) office to arrange for disposal.
-
Follow all institutional procedures for waste pickup, including any required online forms or documentation.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 2-Bromo-5-iodo-1,3-dimethylbenzene
Hazard Identification and Personal Protective Equipment (PPE)
While detailed toxicological data for 2-Bromo-5-iodo-1,3-dimethylbenzene is limited, related halogenated aromatic compounds are known to cause skin irritation, serious eye irritation, and respiratory tract irritation.[1][2][3][4] Ingestion may also be harmful.[1][2] Therefore, a comprehensive personal protective equipment plan is mandatory to minimize exposure.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye and Face | Chemical safety goggles and a full-face shield.[5][6] | Protects against splashes and vapors that can cause severe eye damage.[1][3][4] |
| Skin | Chemical-resistant gloves (Nitrile or Neoprene rubber), chemically resistant apron or lab coat, and closed-toe shoes.[5][6] | Prevents skin contact which can lead to irritation or burns.[1][3][4] |
| Respiratory | Work in a well-ventilated chemical fume hood.[5] If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is required. For high-concentration exposures or emergencies, a self-contained breathing apparatus (SCBA) is necessary.[5][7] | Minimizes inhalation of vapors that can cause respiratory irritation.[1][3][4] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
1. Preparation of the Work Area:
-
Ensure a chemical fume hood is operational and the work area is clean and free of clutter.[5]
-
Place all necessary equipment, including reaction vessels, measuring devices, and waste containers, within the fume hood.
-
Verify that an eyewash station and safety shower are readily accessible.[1][8]
2. Handling the Chemical:
-
Don all required PPE as outlined in Table 1 before handling the compound.
-
Carefully measure and transfer the required amount of the chemical using appropriate tools like glass pipettes or syringes to minimize the risk of spills.
-
Conduct all experimental procedures involving this compound within the chemical fume hood.[5]
-
Keep the fume hood sash at the lowest possible height that still allows for comfortable work.[5]
3. Post-Handling and Cleanup:
-
Upon completion of the experiment, decontaminate all glassware by rinsing with a suitable solvent (e.g., acetone) inside the fume hood.[5]
-
Collect the rinsate as hazardous waste.[5]
-
Wipe down the work surface within the fume hood.
-
Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly with soap and water.[2][8]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Halogenated organic waste must be collected separately from non-halogenated waste.[5]
-
Use a designated, properly labeled, and sealed waste container for all waste containing this compound.
2. Disposal Procedure:
-
Dispose of all waste, including contaminated consumables (e.g., gloves, pipette tips), in the designated halogenated organic waste container.
-
Follow your institution's specific hazardous waste disposal procedures.[5]
-
Do not discharge this chemical or its waste into drains or the environment.[1][3]
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Handling this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. sodiumiodide.net [sodiumiodide.net]
- 4. file.chemscene.com [file.chemscene.com]
- 5. benchchem.com [benchchem.com]
- 6. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 7. epa.gov [epa.gov]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
